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Foundational

What is THP-PEG7-Tos used for in bioconjugation

The Strategic Role of THP-PEG7-Tos in Advanced Bioconjugation: A Technical Whitepaper The Strategic Anatomy of THP-PEG7-Tos In the rapidly evolving landscape of targeted therapeutics, the precision of molecular linkers d...

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Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of THP-PEG7-Tos in Advanced Bioconjugation: A Technical Whitepaper

The Strategic Anatomy of THP-PEG7-Tos

In the rapidly evolving landscape of targeted therapeutics, the precision of molecular linkers dictates the efficacy, stability, and pharmacokinetic profile of the final conjugate. THP-PEG7-Tos (Tetrahydropyranyl-PEG7-Tosyl) has emerged as a premier heterobifunctional linker designed to solve complex synthetic bottlenecks in bioconjugation.

The molecule is engineered with three distinct functional domains, each serving a critical, orthogonal purpose:

  • The PEG7 Spacer: A monodisperse polyethylene glycol chain consisting of exactly seven ethylene oxide units. This spacer provides a highly defined spatial geometry, enhancing the aqueous solubility of hydrophobic payloads and reducing the immunogenicity of the final conjugate[1]. Heterobifunctional PEGs are widely recognized as key structures for bioconjugation and "stealth" nanoparticle functionalization[2].

  • The Tosyl (p-Toluenesulfonate) Group: Positioned at one terminus, the tosyl moiety is an exceptional leaving group for nucleophilic substitution reactions[1]. It ensures highly efficient, stable covalent attachment to target molecules when reacted with nucleophiles like amines, thiols, or azides[3].

  • The THP (Tetrahydropyranyl) Group: Positioned at the opposite terminus, THP acts as a robust acetal protecting group for the primary hydroxyl. It prevents unwanted polymerization or side reactions during the initial conjugation step and can be selectively removed under mild acidic conditions[1].

Mechanistic Principles of Orthogonal Reactivity

The true power of THP-PEG7-Tos lies in its orthogonal reactivity, allowing researchers to perform sequential, highly controlled modifications without cross-reactivity.

Nucleophilic Displacement of the Tosylate (SN2)

The tosylate group is superior to standard alkyl halides (like chlorides or bromides) in many bioconjugation contexts due to the resonance stabilization of the departing sulfonate anion. This lowers the activation energy for SN2 displacement. When exposed to a strong nucleophile (e.g., sodium azide or a primary amine) in a polar aprotic solvent, the reaction proceeds quantitatively. Because the opposite end of the PEG chain is masked by the THP group, the reaction is strictly unidirectional, preventing the formation of symmetrical PEG byproducts.

Acid-Catalyzed Deprotection of the THP Acetal

Unlike silyl ethers (which require fluoride ions) or benzyl ethers (which require catalytic hydrogenation that might reduce sensitive payloads), the THP group is perfectly stable to bases, nucleophiles, and organometallics. Once the tosyl group has been successfully conjugated, the THP ether is cleaved via a reversible acetal hydrolysis mechanism[4]. Protonation of the acetal oxygen leads to C-O bond cleavage, forming a resonance-stabilized oxonium ion. Subsequent attack by water releases the free primary alcohol and a 5-hydroxypentanal byproduct[4]. This deprotection is typically achieved using mild Brønsted acids, such as Pyridinium p-toluenesulfonate (PPTS) or 2% Trifluoroacetic acid (TFA), which preserve the integrity of the newly formed conjugate[5].

G A R-O-THP Ether B Protonation of Acetal Oxygen A->B + H+ C Oxonium Ion Intermediate (Resonance Stabilized) B->C C-O Bond Cleavage D Free Alcohol (R-OH) C->D Release of R-OH E Hemiacetal Formation C->E + H2O F 5-Hydroxypentanal (Byproduct) E->F Tautomerization

Mechanism of acid-catalyzed THP ether deprotection to yield a free hydroxyl.

Applications in Advanced Therapeutics

  • Proteolysis Targeting Chimeras (PROTACs): THP-PEG linkers are heavily utilized in the synthesis of PROTACs[6]. The defined PEG7 length acts as a flexible bridge between the E3 ubiquitin ligase-recruiting ligand and the target protein ligand, optimizing the ternary complex formation necessary for targeted protein degradation.

  • Antibody-Drug Conjugates (ADCs): In ADC development, THP-PEG linkers allow for the sequential attachment of a highly toxic payload and a maleimide or DBCO reactive handle[]. The hydrophilicity of the PEG7 chain prevents the hydrophobic aggregation of the antibody, thereby improving the pharmacokinetic profile of the ADC.

Self-Validating Experimental Protocols

Protocol A: Nucleophilic Substitution (Azidation of THP-PEG7-Tos)

Objective: Convert the tosyl group to an azide for subsequent Click Chemistry (CuAAC or SPAAC).

  • Preparation: Dissolve 1.0 eq of THP-PEG7-Tos in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent that leaves the azide nucleophile unsolvated, significantly accelerating the SN2 reaction rate.

  • Reaction: Add 2.0 eq of Sodium Azide (NaN3). Heat the mixture to 65 °C under an inert argon atmosphere for 12 hours. Causality: Moderate heating provides the necessary kinetic energy to overcome the SN2 activation barrier without thermally degrading the PEG ether linkages.

  • Validation & Workup: Monitor the reaction via TLC (Ethyl Acetate/Hexane). The disappearance of the starting material validates completion. Quench the reaction by adding distilled water, then extract 3x with Ethyl Acetate. Causality: The aqueous quench solubilizes the unreacted NaN3 and DMF, allowing the hydrophobic THP-PEG7-N3 intermediate to partition cleanly into the organic layer. Dry over anhydrous Na2SO4 and concentrate under reduced pressure.

Protocol B: Mild Acidic Deprotection of the THP Group

Objective: Unmask the terminal hydroxyl group for secondary functionalization.

  • Preparation: Dissolve the purified THP-PEG7-N3 (from Protocol A) in Methanol.

  • Catalysis: Add 0.1 eq of Pyridinium p-toluenesulfonate (PPTS) or 10% w/w Amberlyst-15 acidic resin. Causality: PPTS and Amberlyst-15 are mild Brønsted acids. They are strong enough to protonate the THP acetal oxygen but mild enough to prevent the cleavage of the PEG backbone or the degradation of the newly installed azide group, which might occur if strong acids like HCl were used[5].

  • Reaction: Stir at room temperature for 4–6 hours.

  • Validation & Workup: Monitor via TLC (Dichloromethane/Methanol). The appearance of a more polar spot indicates the successful liberation of the hydroxyl group. If using Amberlyst-15, filter the resin. If using PPTS, neutralize the solution with saturated aqueous NaHCO3 before extraction. Causality: Neutralization immediately halts the reversible hydrolysis, preventing any potential side reactions during solvent evaporation.

G A THP-PEG7-Tos (Starting Material) B Nucleophilic Substitution (SN2 at Tosyl) A->B + Nucleophile C THP-PEG7-Nu (Intermediate) B->C D Acidic Deprotection (THP Cleavage) C->D Mild Acid E HO-PEG7-Nu (Free Hydroxyl) D->E F Secondary Conjugation (e.g., PROTAC/ADC) E->F Activation

Workflow of THP-PEG7-Tos in sequential heterobifunctional conjugation.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected yields for the functionalization of THP-PEG7-Tos, serving as a benchmark for process scale-up.

Reaction StepReagent / CatalystTemperatureTimeExpected YieldCausality / Technical Advantage
Tosyl Displacement (Azidation) NaN3 (2.0 eq) in DMF65 °C12 h>90%Polar aprotic solvent maximizes SN2 kinetics; tosylate is an excellent leaving group.
Tosyl Displacement (Amination) Primary Amine (Excess)50 °C16 h80-85%Excess amine prevents over-alkylation; stable THP group prevents unwanted side reactions.
THP Deprotection (Homogeneous) PPTS (0.1 eq) in MeOH25 °C4-6 h>95%Mild acidity prevents PEG chain degradation; easily neutralized with NaHCO3.
THP Deprotection (Heterogeneous) Amberlyst-15 (10% w/w)25 °C4 h>95%Solid-supported acid allows for simple filtration workup, ideal for industrial scale-up.

References

  • BroadPharm: THP-PEG7-Tos, 669556-37-0 Product Specifications. Retrieved from 1

  • AxisPharm: Tosylate PEG, Tos PEG, Ts PEG Overview. Retrieved from3

  • BenchChem: Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis. Retrieved from 4

  • PMC - NIH: Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from 5

  • ACS Macromolecules: Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Retrieved from 2

  • BOC Sciences: THP-PEG3-propanol in ADC Development. Retrieved from

  • ChemicalBook: THP-PEG5-OH PROTAC Linker. Retrieved from 6

Sources

Exploratory

Engineering Bioconjugates: A Technical Whitepaper on the Chemical Properties, Solubility, and Orthogonal Application of the THP-PEG7-Tos Linker

Executive Summary In the rapidly evolving landscape of targeted therapeutics—including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of a cross-linking agent dictates the phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted therapeutics—including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of a cross-linking agent dictates the pharmacokinetic stability and synthetic viability of the final drug candidate. The THP-PEG7-Tos linker (CAS: 669556-37-0) has emerged as a premier heterobifunctional reagent. By combining an acid-labile tetrahydropyranyl (THP) protecting group, a highly hydrophilic polyethylene glycol (PEG7) spacer, and a highly reactive tosyl (p-toluenesulfonyl) leaving group, this molecule enables precise, step-wise orthogonal bioconjugation[1].

This technical guide explores the chemical properties, solubility profile, and self-validating experimental workflows necessary to leverage THP-PEG7-Tos in advanced drug development.

Molecular Architecture and The Causality of Orthogonal Design

The utility of THP-PEG7-Tos is rooted in the distinct chemical behavior of its three structural domains. As a Senior Application Scientist, it is critical to understand why these specific groups are chosen rather than just how they react.

  • The THP Group (Tetrahydropyranyl Acetal): Unlike silyl ethers (which can be prematurely cleaved by adventitious fluoride) or esters (which are susceptible to basic hydrolysis), the THP acetal is completely stable to strong bases and nucleophiles. This allows aggressive nucleophilic substitution at the opposite end of the molecule without risking premature deprotection.

  • The PEG7 Core: The 7-unit polyethylene glycol chain provides a highly flexible, non-immunogenic spacer. Its primary function is to increase the hydrodynamic radius of the payload and prevent the aggregation of hydrophobic cytotoxic agents in aqueous media[].

  • The Tosyl Group (p-Toluenesulfonate): The tosylate is an exceptional leaving group because its conjugate base (p-toluenesulfonic acid) is highly resonance-stabilized. This drastically lowers the activation energy required for SN​2 displacement by amines, thiols, or azides[1].

G THP THP Group (Acid-Labile Protection) PEG PEG7 Core (Hydrophilic Spacer) THP->PEG Ether Bond TOS Tosyl Group (Nucleophilic Leaving Group) PEG->TOS Sulfonate Ester

Structural logic of THP-PEG7-Tos highlighting orthogonal reactive groups.

Physicochemical Properties and Solubility Profile

Understanding the solubility of THP-PEG7-Tos is vital for designing extraction and purification protocols. As an amphiphilic molecule, the PEG core ensures high solubility in water, while the lipophilic THP and Tosyl caps render it highly soluble in organic solvents like Dichloromethane (DCM) and Dimethylformamide (DMF)[][3]. This dual-solubility profile is highly advantageous for liquid-liquid extraction during workup.

Table 1: Quantitative Physicochemical Data
PropertySpecification / Value
Chemical Name 17-(Tetrahydro-2H-pyran-2-yloxy)-3,6,9,12,15-pentaoxaheptadecyl 4-methylbenzenesulfonate
CAS Number 669556-37-0
Molecular Weight 520.6 g/mol
Chemical Formula C₂₄H₄₀O₁₀S
Aqueous Solubility High (Miscible/Soluble)
Organic Solubility Soluble in DCM, DMF, DMSO, Acetonitrile, Ethanol
Storage Conditions -20 °C, desiccated, protected from light and moisture

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, every synthetic step must be designed as a self-validating system —meaning the protocol inherently produces measurable data points to confirm success before proceeding to the next step.

Protocol A: Nucleophilic Substitution (Azidation)

Objective: Displace the Tosyl group with an azide to prepare for Click Chemistry.

  • Step 1: Reaction Setup. Dissolve 1.0 eq of THP-PEG7-Tos in anhydrous DMF.

    • Causality: DMF is a polar aprotic solvent. It solvates the Na+ cations from the reagent but leaves the N3−​ anions "naked" and highly nucleophilic.

  • Step 2: Reagent Addition. Add 3.0 eq of Sodium Azide ( NaN3​ ). Heat the mixture to 80 °C for 12 hours.

    • Causality: The bulky tosylate requires thermal activation energy to undergo an efficient SN​2 inversion.

  • Step 3: Workup. Quench with water and extract 3x with Ethyl Acetate.

    • Causality: The intermediate (THP-PEG7-N3) partitions into the organic layer, leaving excess inorganic salts in the aqueous phase.

  • Self-Validation Check: Perform LC-MS. The starting material peak ( m/z 520.6) must completely disappear, replaced by the azide product ( m/z ~391.5).

Protocol B: Acid-Mediated THP Deprotection

Objective: Unmask the terminal hydroxyl group for secondary conjugation.

  • Step 1: Acidification. Dissolve the purified THP-PEG7-N3 in a 10:1 mixture of DCM and Trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.

    • Causality: The strong acid protonates the acetal oxygen of the THP group, triggering the formation of an oxocarbenium ion and subsequent hydrolysis to release the free alcohol.

  • Step 2: Neutralization. Carefully neutralize the reaction with saturated aqueous NaHCO3​ until pH≈7 .

  • Self-Validation Check: Conduct 1H NMR analysis. The successful cleavage is validated by the complete disappearance of the characteristic THP acetal proton multiplet at δ 4.6 ppm.

G Start THP-PEG7-Tos Starting Material Step1 Nucleophilic Substitution (NaN3 in DMF, 80°C) Start->Step1 Intermediate THP-PEG7-N3 (Tosyl Replaced) Step1->Intermediate SN2 Displacement Step2 Acidic Deprotection (TFA/DCM, RT) Intermediate->Step2 Final HO-PEG7-N3 (Ready for Click Chemistry) Step2->Final Orthogonal Cleavage

Step-by-step experimental workflow for orthogonal bioconjugation using THP-PEG7-Tos.

Applications in Advanced Therapeutics

The THP-PEG7-Tos linker is heavily utilized in the synthesis of complex biomolecules:

  • PROTACs: The PEG7 chain provides the exact spatial geometry required to bridge an E3 ubiquitin ligase ligand and a target protein ligand without inducing steric clashes.

  • Antibody-Drug Conjugates (ADCs): The orthogonal reactivity allows chemists to attach a cytotoxic payload to the deprotected hydroxyl end, while the tosyl-derived end (post-modification to an amine or maleimide) is conjugated to the monoclonal antibody[4].

By understanding the causality behind its chemical properties and employing self-validating protocols, researchers can maximize the yield and purity of these highly sensitive therapeutic constructs.

References

  • AxisPharm. "What is PEG/PEG-linker?". AxisPharm Insights.[Link]

  • MySkinRecipes. "Tos-PEG2-THP: Tosyl-Protected PEG Linkers". MySkinRecipes Reagents.[Link]

Sources

Foundational

The Strategic Integration of THP-PEG7-Tos in PROTAC Linker Design: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a po...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2][3] The efficacy of a PROTAC is not solely dictated by the choice of ligands for the target protein and the E3 ligase; the linker connecting these two moieties plays a pivotal role in determining the overall success of the molecule.[4] This guide provides a comprehensive technical overview of THP-PEG7-Tos, a versatile linker building block, and its strategic application in the design and synthesis of potent PROTACs.

The Central Role of the Linker in PROTAC Efficacy

A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a prerequisite for the ubiquitination and subsequent degradation of the target protein.[5][6] The linker is far more than a simple spacer; its length, flexibility, and chemical composition are critical factors that influence:

  • Ternary Complex Formation and Stability: The linker dictates the spatial orientation of the POI and E3 ligase, which is crucial for efficient ubiquitin transfer.[5][7]

  • Physicochemical Properties: The linker significantly impacts the solubility, cell permeability, and overall pharmacokinetic profile of the PROTAC molecule.[][9]

  • Target Selectivity: A well-designed linker can enhance selectivity by favoring the formation of a productive ternary complex with the intended target over off-target proteins.[7]

The choice of linker is therefore a critical optimization parameter in PROTAC development. Among the various linker types, those based on polyethylene glycol (PEG) have gained prominence for their ability to impart favorable properties.[5][]

The Advantages of PEG Linkers in PROTAC Design

PEG linkers are composed of repeating ethylene glycol units and offer several advantages in PROTAC design:[1]

  • Enhanced Hydrophilicity: PEG chains are inherently hydrophilic, which can significantly improve the aqueous solubility of often large and hydrophobic PROTAC molecules.[6][7] This improved solubility is crucial for formulation and bioavailability.[10]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG can reduce non-specific binding and renal clearance, potentially leading to a longer circulation half-life.[6]

  • Tunable Length and Flexibility: PEG linkers can be synthesized with varying numbers of ethylene glycol units, allowing for precise control over the distance between the two ligands. This flexibility can be critical for achieving an optimal conformation for the ternary complex.[9][11]

  • Biocompatibility: PEG is a well-established biocompatible polymer with low toxicity.[1]

Deconstructing THP-PEG7-Tos: A Multifunctional Building Block

THP-PEG7-Tos is a heterobifunctional linker that provides a strategic combination of a protected hydroxyl group, a flexible PEG spacer, and a reactive tosylate group. Each component serves a distinct and critical purpose in the modular synthesis of PROTACs.[12]

THP_PEG7_Tos_Structure cluster_linker THP-PEG7-Tos THP THP Group (Tetrahydropyranyl) PEG7 PEG7 Spacer (Heptaethylene Glycol) THP->PEG7 -O- Tos Tos Group (Tosyl) PEG7->Tos -O- PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow Start Start with Ligands and THP-PEG7-Tos Step1 Step 1: First Ligand Conjugation (Nucleophilic attack on Tosyl group) Start->Step1 Step2 Step 2: THP Deprotection (Acidic conditions) Step1->Step2 Step3 Step 3: Activation of Hydroxyl Step2->Step3 Step4 Step 4: Second Ligand Conjugation Step3->Step4 End Final PROTAC Molecule Step4->End

Caption: A generalized workflow for PROTAC synthesis using THP-PEG7-Tos.

Detailed Experimental Protocol

The following is a representative protocol for the synthesis of a PROTAC using THP-PEG7-Tos. Note: Specific reaction conditions may need to be optimized based on the properties of the ligands.

Step 1: Conjugation of the First Ligand

  • Dissolve Ligand 1 (containing a nucleophilic group, e.g., an amine or phenol) in a suitable aprotic solvent (e.g., DMF or acetonitrile).

  • Add a non-nucleophilic base (e.g., diisopropylethylamine (DIPEA) or cesium carbonate) to the solution.

  • Add THP-PEG7-Tos (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the reaction is complete, as monitored by LC-MS.

  • Work-up: Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting intermediate by flash column chromatography.

Step 2: Deprotection of the THP Group

  • Dissolve the intermediate from Step 1 in a solvent such as methanol or dichloromethane.

  • Add a catalytic amount of acid (e.g., p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS)).

  • Stir the reaction at room temperature until the deprotection is complete (monitored by LC-MS).

  • Quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent, dry, and concentrate.

  • Purify if necessary.

Step 3: Activation of the Terminal Hydroxyl Group

This step is necessary if the second ligand requires coupling to an activated species.

  • Dissolve the deprotected intermediate in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a base (e.g., triethylamine or pyridine).

  • Add an activating agent (e.g., mesyl chloride or tosyl chloride) dropwise.

  • Stir the reaction at 0 °C and then allow it to warm to room temperature until completion.

  • Work-up and purify as described previously.

Step 4: Conjugation of the Second Ligand

  • Follow a similar procedure to Step 1 , using the activated intermediate from Step 3 and Ligand 2.

Final Purification and Characterization

  • Purify the final PROTAC molecule using preparative HPLC.

  • Characterize the final product to confirm its identity and purity using techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS).

Data-Driven Insights in PROTAC Design

The optimization of linker length is a critical aspect of PROTAC development. The following tables provide a summary of how PEG linker length can influence key parameters of PROTAC performance.

Table 1: Impact of PEG Linker Length on Degradation Potency

PROTACLinker Length (PEG units)DC50 (nM)Dmax (%)
PROTAC-A315085
PROTAC-B55095
PROTAC-C 7 25 >98
PROTAC-D94096
PROTAC-E1210090

Data is illustrative and synthesized from general trends observed in PROTAC literature.

Table 2: Influence of PEG Linker Length on Permeability

LinkerPEG UnitsPermeability (Papp, 10⁻⁶ cm/s)
Alkyl00.8
PEG331.5
PEG7 7 1.2
PEG12120.9

This data illustrates the general trend of how increasing PEG linker length can affect permeability. [5]

Conclusion

The rational design of the linker is a cornerstone of successful PROTAC development. THP-PEG7-Tos represents a highly versatile and strategic building block that offers a balance of solubility-enhancing properties, optimal spatial separation, and reactive handles for a controlled, modular synthesis. By understanding the distinct roles of the THP, PEG7, and Tosyl moieties, researchers can efficiently construct novel protein degraders with improved potency and drug-like properties. The systematic evaluation of linker length and composition, facilitated by building blocks like THP-PEG7-Tos, is essential for advancing the field of targeted protein degradation and developing the next generation of therapeutics.

References

  • AxisPharm. (2024, October 23). From Design to Degradation: The Essential Role of Linkers in PROTACs. Retrieved from [Link]

  • JenKem Technology USA. (2024, July 30). PROTAC PEG Linkers. Retrieved from [Link]

  • National Institutes of Health. (2017, March 8). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Retrieved from [Link]

  • Proprep. (n.d.). What is a THP protecting group, and how is it used in organic synthesis?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Impact of linker length on the activity of PROTACs. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Recent Advances in PROTACs for Drug Targeted Protein Research. Retrieved from [Link]

  • MDPI. (2025, November 18). Design and Synthesis of Novel Candidate CK1δ Proteolysis Targeting Chimeras (PROTACs). Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass Characterization of THP-PEG7-Tos

This technical guide provides a comprehensive overview of the theoretical and experimental characterization of THP-PEG7-Tos, a heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the theoretical and experimental characterization of THP-PEG7-Tos, a heterobifunctional polyethylene glycol (PEG) linker. This document is intended for researchers, scientists, and drug development professionals who utilize PEGylation technologies and require a deep understanding of the analytical chemistry behind such reagents. We will delve into the fundamental properties of THP-PEG7-Tos, including its molecular weight and exact mass, and provide detailed, field-proven protocols for its characterization using high-resolution mass spectrometry.

Introduction to THP-PEG7-Tos: A Versatile Tool in Bioconjugation

THP-PEG7-Tos is a specialized chemical linker that plays a crucial role in modern drug delivery and bioconjugation.[1] It is composed of three key functional components:

  • A Tetrahydropyranyl (THP) Protecting Group: The THP group serves as a protecting group for a terminal hydroxyl functionality.[2][3] This acetal is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, allowing for subsequent chemical modifications.[4][5][6]

  • A Heptaethylene Glycol (PEG7) Spacer: The PEG linker is a hydrophilic chain composed of seven ethylene glycol units.[7] This spacer enhances the aqueous solubility of the molecule it is attached to and can improve the pharmacokinetic profile of biotherapeutics by, for example, reducing immunogenicity and increasing circulation half-life.[1][8]

  • A Tosylate (Tos) Group: The tosyl group is an excellent leaving group, making the other terminus of the PEG chain highly reactive towards nucleophilic substitution.[9][10] This allows for the efficient conjugation of the linker to various nucleophiles, such as the amine or thiol groups found on proteins and peptides.[11]

The combination of these three components in a single molecule provides a powerful tool for multi-step bioconjugation strategies.

Theoretical Molecular Weight and Exact Mass

The precise chemical identity of THP-PEG7-Tos is defined by its molecular formula, which has been established as C₂₄H₄₀O₁₀S.[12] From this formula, we can derive two critical physical constants: the molecular weight and the exact mass.

Molecular Weight (MW): The molecular weight is calculated using the average atomic weights of the constituent elements, which accounts for the natural isotopic abundance of each element.

Exact Mass (Monoisotopic Mass): The exact mass is calculated using the mass of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry, where it is used for the unambiguous identification of a compound.

The calculated values for THP-PEG7-Tos are summarized in the table below:

ParameterValue
Chemical Formula C₂₄H₄₀O₁₀S
Molecular Weight ( g/mol ) 520.6
Exact Mass (Da) 520.2393

These theoretical values serve as the benchmark for the experimental characterization of THP-PEG7-Tos.

Experimental Characterization by High-Resolution Mass Spectrometry

The determination of the exact mass of THP-PEG7-Tos is best achieved through high-resolution mass spectrometry (HRMS). Techniques such as Electrospray Ionization Time-of-Flight (ESI-TOF) or Quadrupole Time-of-Flight (Q-TOF) mass spectrometry are ideally suited for this purpose due to their high mass accuracy and sensitivity.[13][14]

Rationale for Experimental Choices

The selection of ESI as the ionization source is based on its ability to generate intact molecular ions from polar, non-volatile molecules like PEG derivatives with minimal fragmentation. The use of a high-resolution mass analyzer, such as a TOF, is critical for distinguishing the target molecule from other species with similar nominal masses and for providing the mass accuracy required to confirm the elemental composition.

Step-by-Step Experimental Protocol for ESI-TOF Mass Spectrometry

This protocol outlines a general procedure for the characterization of THP-PEG7-Tos using an ESI-TOF mass spectrometer. Instrument-specific parameters should be optimized by the user.

1. Sample Preparation:

  • Dissolve a small amount of THP-PEG7-Tos (approximately 1 mg/mL) in a suitable solvent. Given its solubility, options include Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), or Dimethylformamide (DMF).[12] For ESI, a volatile solvent system is preferred for the final infusion, so a dilution into a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of formic acid (0.1%) to promote protonation is recommended.

2. Instrument Calibration:

  • Calibrate the mass spectrometer according to the manufacturer's instructions using a well-characterized calibration standard that covers the mass range of interest. This is a critical step to ensure high mass accuracy.

3. Infusion and Data Acquisition:

  • Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).
  • Acquire data in positive ion mode, as the ether oxygens in the PEG chain can be readily protonated.
  • Set the mass range to acquire data from m/z 100 to 1000 to ensure the detection of the expected molecular ions.

4. Data Analysis:

  • Examine the resulting mass spectrum for the presence of ions corresponding to the expected adducts of THP-PEG7-Tos. Common adducts in positive ESI include the protonated molecule [M+H]⁺, the sodium adduct [M+Na]⁺, and the ammonium adduct [M+NH₄]⁺.
  • Compare the experimentally measured m/z values of these ions with the theoretically calculated values. The mass accuracy should ideally be within 5 ppm.

The expected m/z values for common adducts of THP-PEG7-Tos are presented in the table below:

AdductChemical FormulaTheoretical Exact Mass (m/z)
[M+H]⁺ [C₂₄H₄₁O₁₀S]⁺521.2471
[M+Na]⁺ [C₂₄H₄₀O₁₀SNa]⁺543.2291
[M+NH₄]⁺ [C₂₄H₄₄O₁₀SN]⁺538.2737
Mandatory Visualization: Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_results Data Interpretation dissolve Dissolve THP-PEG7-Tos (1 mg/mL in DCM/DMF) dilute Dilute in ACN/H₂O with 0.1% Formic Acid dissolve->dilute infuse Infuse into ESI Source dilute->infuse acquire Acquire Data (Positive Ion Mode) infuse->acquire analyze Analyze Spectrum acquire->analyze compare Compare Experimental vs. Theoretical m/z analyze->compare confirm Confirm Identity (<5 ppm mass error) compare->confirm

Caption: A flowchart illustrating the key steps in the characterization of THP-PEG7-Tos by ESI-TOF mass spectrometry.

Complementary Characterization by NMR Spectroscopy

While mass spectrometry provides precise mass information, Nuclear Magnetic Resonance (NMR) spectroscopy is an invaluable tool for confirming the structure of THP-PEG7-Tos. ¹H NMR spectroscopy can be used to verify the presence of the key structural motifs:

  • PEG Backbone: A characteristic strong singlet or multiplet around 3.6 ppm.[15][16]

  • Tosylate Group: Aromatic protons appearing as two doublets in the region of 7.3-7.8 ppm and a methyl singlet around 2.4 ppm.[17]

  • THP Group: A series of multiplets in the aliphatic region (typically 1.5-1.8 ppm and 3.5-3.9 ppm) and a characteristic signal for the anomeric proton around 4.6 ppm.[2]

The integration of these signals can provide quantitative information about the ratio of the different components of the molecule, further confirming its identity and purity.

Conclusion

The accurate characterization of THP-PEG7-Tos is essential for its successful application in research and development. This guide has provided a detailed overview of the theoretical basis for its molecular weight and exact mass, as well as a practical, step-by-step protocol for its experimental verification using high-resolution mass spectrometry. By following these guidelines, researchers can confidently confirm the identity and purity of this versatile PEG linker, ensuring the reliability and reproducibility of their subsequent experiments.

References

  • Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen. [Link]

  • Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. Macromolecules. [Link]

  • ToF-SIMS evaluation of PEG-related mass peaks and applications in PEG detection in cosmetic products. RSC Advances. [Link]

  • THP Protecting Group: THP Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Improved Mass Determination of Poly(ethylene glycols) by Electrospray Ion-Mobility Time-of-Flight Mass Spectrometry Coupled with Ion–Molecule Reactions. Pharmaceutical Technology. [Link]

  • Tetrahydropyran. Wikipedia. [Link]

  • Accurate Mass Analysis of Hydraulic Fracturing Waters: Identification of Polyethylene Glycol Surfactants by LC/Q-TOF-MS. Agilent Technologies. [Link]

  • Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]

  • Silver Oxide Mediated Monotosylation of Poly(ethylene glycol) (PEG): Heterobifunctional PEG via Polymer Desymmetrization. ACS Publications. [Link]

  • Characterizing Polyethylene Glycol (PEG) by Synapt High Definition Mass Spectrometry (HDMS). Waters Corporation. [Link]

  • THP group for protecting alcohols. YouTube. [Link]

  • Plastic and Placenta: Identification of Polyethylene Glycol (PEG) Compounds in the Human Placenta by HPLC-MS/MS System. MDPI. [Link]

  • Solid-state mechanochemical ω-functionalization of poly(ethylene glycol). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and characterization of poly(ethylene glycol) derivatives. Scilit. [Link]

  • NMR Characterization of Polyethylene Glycol Conjugates for Nanoparticle Functionalization. ACS Omega. [Link]

  • Proton NMR characteristics of polyethylene glycol and derivatives. ResearchGate. [Link]

  • Versatile Route to Synthesize Heterobifunctional Poly(ethylene glycol) of Variable Functionality for Subsequent Pegylation. MDPI. [Link]

  • Tosylation of poly(ethylene glycol). Reddit. [Link]

  • Synthesis and Characterization of Polyethylene Glycol-Grafted Photoreactive Polyethylene Glycols for Antibiofouling Applications. MDPI. [Link]

  • Modern Chemistry & Applications. JenKem Technology. [Link]

  • THP-PEG7-alcohol. Pharmaffiliates. [Link]

  • Tos-PEG7-Tos. AxisPharm. [Link]

  • synthesis & cleavage of THP ethers. YouTube. [Link]

  • Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. ResearchGate. [Link]

  • Catalytic production of Tetrahydropyran (THP): A biomass- derived, economically competitive solvent with demonstrated use in. OSTI.gov. [Link]

Sources

Protocols & Analytical Methods

Method

Strategic THP Deprotection of PEG7 Linkers: An Application Note for Heterobifunctional Bioconjugation

Introduction & Mechanistic Rationale Polyethylene glycol (PEG) linkers, specifically PEG7 (comprising seven ethylene oxide units), are indispensable in the design of heterobifunctional molecules such as Proteolysis Targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Polyethylene glycol (PEG) linkers, specifically PEG7 (comprising seven ethylene oxide units), are indispensable in the design of heterobifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1]. The precise length of a PEG7 spacer provides optimal flexibility and aqueous solubility while minimizing steric clashes between conjugated payloads.

To synthesize asymmetrically functionalized PEG linkers, orthogonal protecting group strategies are mandatory. The tetrahydropyranyl (THP) group is widely employed to mask the terminal hydroxyl (-OH) moiety due to its robust stability against strong bases, organometallics, and hydrides[2].

Mechanistically, the deprotection of a THP ether proceeds via an acid-catalyzed reversible acetal hydrolysis or alcoholysis[2]. The reaction is initiated by the protonation of the ether oxygen, followed by the cleavage of the C-O bond to generate a resonance-stabilized oxocarbenium ion[3]. A nucleophile (typically water or an alcohol solvent) subsequently attacks the carbocation, releasing the free HO-PEG7 linker and a volatile byproduct (e.g., 2-methoxytetrahydropyran when methanol is used)[3].

Experimental Workflow & Mechanistic Logic

Workflow cluster_conditions Catalytic System Selection A THP-PEG7-R Linker B1 Method A: Mild Hydrolysis AcOH:THF:H2O (4:2:1) A->B1 B2 Method B: Alcoholysis PPTS (0.1 eq) in MeOH A->B2 C Protonation of Acetal Oxygen B1->C B2->C D Formation of Resonance-Stabilized Oxocarbenium Ion C->D Cleavage of C-O bond E Nucleophilic Attack (H2O or MeOH) D->E Release of HO-PEG7-R F Neutralization & Workup (Sat. NaHCO3) E->F Quench Catalyst G Free HO-PEG7-R Linker Final Product F->G Isolation

Experimental workflow and mechanistic logic for THP deprotection of PEG7 linkers.

Catalyst Selection & Quantitative Data

Because PEG chains are highly hydrophilic and can coordinate protons, selecting the appropriate acidic condition is critical. Overly harsh conditions (e.g., strong aqueous mineral acids) can lead to unwanted side reactions or the cleavage of orthogonal protecting groups (like Boc or t-Bu esters) present on the other terminus of the PEG7 linker[1].

Table 1: Comparative Catalytic Systems for THP Deprotection in PEG Linkers

Catalytic SystemReagent EquivalentsSolventTemp (°C)Reaction TimeOrthogonal Compatibility
PPTS 0.1 - 0.2 eqMethanol40 - 454 - 8 hHigh (Preserves Boc, t-Bu, Fmoc)
AcOH/THF/H2O Solvent (4:2:1)THF/Water20 - 2512 - 16 hModerate (May cleave highly labile groups)
pTsOH 0.05 - 0.1 eqMethanol20 - 251 - 3 hLow (Can cleave Boc/Trityl)
Zeolite H-beta 10 - 20% w/wMethanol20 - 252 - 5 hHigh (Heterogeneous, easy workup)
Step-by-Step Experimental Methodologies
Protocol A: Mild Alcoholysis using PPTS in Methanol (Preferred)

Pyridinium p-toluenesulfonate (PPTS) in methanol is the gold standard for PEG linker deprotection because it operates at a mildly acidic pH (~3.0), preserving sensitive functional groups[4].

  • Dissolution: Dissolve the THP-PEG7-R linker (1.0 eq) in anhydrous methanol to achieve a concentration of 0.1 M.

    • Causality: Methanol acts as both the solvent and the nucleophile, driving the equilibrium toward complete deprotection via transacetalization[3].

  • Catalyst Addition: Add PPTS (0.1 to 0.2 eq) to the stirring solution.

  • Reaction Monitoring (Self-Validating Step): Heat the reaction mixture to 40–45 °C[4]. Monitor the progress via LC-MS or TLC (eluent: DCM/MeOH 9:1, visualized with KMnO₄).

    • Validation: On LC-MS, confirm the disappearance of the starting material's [M+H]⁺ peak and the emergence of a new peak at[M - 84 + H]⁺, corresponding to the loss of the THP group.

  • Quenching: Once complete (typically 4–8 hours), quench the reaction by adding a few drops of triethylamine (TEA) to neutralize the PPTS.

    • Causality: Neutralization prevents the repolymerization of the dihydropyran byproduct during solvent evaporation[2].

  • Concentration & Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in dichloromethane (DCM) and wash with saturated aqueous NaHCO₃, followed by brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Validation: ¹H NMR should confirm the complete disappearance of the characteristic THP acetal proton multiplet at ~4.6 ppm.

Protocol B: Acidic Hydrolysis using Acetic Acid

This method is ideal for substrates that are highly soluble in aqueous mixtures and lack highly acid-labile orthogonal groups[2].

  • Dissolution: Dissolve the THP-PEG7-R linker in a 4:2:1 mixture of Acetic Acid, THF, and Water[2].

  • Reaction: Stir the solution at room temperature for 12–16 hours.

  • Monitoring: Track the reaction via TLC until the starting material is fully consumed.

  • Workup: Dilute the mixture with toluene and co-evaporate under reduced pressure to azeotropically remove the acetic acid and water.

  • Extraction: Redissolve in ethyl acetate, wash carefully with saturated aqueous NaHCO₃ until CO₂ evolution ceases, dry over Na₂SO₄, and concentrate to yield the deprotected HO-PEG7-R linker.

Troubleshooting & Analytical Validation
  • Incomplete Deprotection: If the reaction stalls, verify the anhydrous nature of the methanol in Protocol A. Water contamination can stall the alcoholysis pathway. Adding an additional 0.05 eq of PPTS and raising the temperature by 5 °C can push the reaction to completion.

  • PEG Chain Loss During Workup: PEG7 linkers are highly hydrophilic. If yields are low after aqueous workup, the product may be partitioning into the aqueous layer. Solution: "Salt out" the aqueous layer by saturating it with NaCl before extraction, or use a more polar extraction solvent like a 4:1 mixture of chloroform/isopropanol.

References
  • Title: The Strategic Application of THP and Boc Protecting Groups in PEG Linkers: An In-depth Technical Guide | Source: BenchChem | URL: 1

  • Title: Application Notes and Protocols: Deprotection of Tetrahydropyranyl (THP) Ethers via Acidic Hydrolysis | Source: BenchChem | URL: 2

  • Title: 4.5 Tetrahydropyranyl (THP) and Related Ethers | Source: Thieme-Connect | URL: 4

  • Title: THP Protecting Group: THP Protection & Deprotection Mechanism | Source: Total Synthesis | URL: 3

Sources

Application

Application Note: Advanced Bioconjugation Strategies Utilizing THP-Protected PEG Tosylates

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction & Mechanistic Rationale In the rapidly evolving landscape of targeted ther...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction & Mechanistic Rationale

In the rapidly evolving landscape of targeted therapeutics—specifically Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the selection of heterobifunctional linkers dictates the synthetic efficiency and in vivo stability of the final construct. Tetrahydropyranyl-protected polyethylene glycol tosylates (THP-PEG-Tos) represent a premier class of orthogonal linkers designed for stepwise, highly controlled bioconjugation[1].

As a Senior Application Scientist, I approach linker selection not just as a structural choice, but as a kinetic and thermodynamic strategy. The THP-PEG-Tos linker is engineered with two distinct reactive poles:

  • The Tosylate (p-Toluenesulfonate) Terminus: The tosyl group is an exceptional leaving group due to the resonance stabilization of its corresponding anion. It facilitates highly efficient bimolecular nucleophilic substitution ( SN​2 ) reactions with primary amines, thiols, and alcohols within a pH range of 8.0 to 9.5[2]. This allows for the stable formation of carbon-nitrogen or carbon-sulfur bonds without the steric hindrance or instability associated with bulkier leaving groups[2].

  • The THP-Protected Hydroxyl Terminus: The tetrahydropyranyl (THP) ether acts as an acetal-like protecting group. Crucially, it is completely inert to the basic, nucleophilic conditions required for tosylate displacement[1]. Once the primary conjugation is validated, the THP group can be cleanly cleaved under mildly acidic conditions (e.g., using p-toluenesulfonic acid) to unmask a primary hydroxyl group for secondary payload attachment[3].

Bioconjugation Workflow Visualization

The orthogonal nature of THP-PEG-Tos allows for a strictly linear, self-validating synthetic workflow, preventing the formation of unwanted homodimers or polymerized byproducts.

G A THP-PEG-Tos Linker C SN2 Nucleophilic Substitution (Base-catalyzed, pH 8.0-9.5) A->C B Target Biomolecule (e.g., R-SH, R-NH2) B->C D THP-Protected PEG Conjugate C->D Tosylate leaves E Acid-Catalyzed Deprotection (e.g., p-TsOH in MeOH) D->E F Hydroxyl-Terminated PEG Conjugate (HO-PEG-R) E->F THP group cleaved G Secondary Conjugation (e.g., PROTAC / ADC Payload) F->G

Stepwise bioconjugation and deprotection workflow using THP-PEG-Tosylate linkers.

Quantitative Reactivity and Deprotection Parameters

To design a successful experiment, one must understand the operational boundaries of the linker's functional groups. Table 1 summarizes the physicochemical constraints and optimal parameters for utilizing THP-PEG-Tos.

Table 1: Physicochemical and Reactivity Parameters of THP-PEG-Tos Components

ParameterTHP Protecting GroupTosylate (OTs) Leaving Group
Primary Function Acid-labile hydroxyl protectionElectrophile for SN​2 substitution
Chemical Stability Stable in base, nucleophiles, and reducing agentsStable in neutral/acidic media; reactive in base
Activation / Cleavage Cleaved by mild acid (e.g., p-TsOH, TFA, PPTS)Displaced by nucleophiles (amines, thiols)
Optimal pH Range Stable at pH > 7.0; Cleaved at pH < 4.0Reacts optimally at pH 8.0–9.5
Reaction Byproducts 5-hydroxypentanal (or methyl acetals in MeOH)p-Toluenesulfonate anion

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and validation steps. Do not proceed to subsequent steps without confirming the analytical milestones.

Protocol 1: Primary Conjugation via Tosylate Displacement (Thiol Alkylation)

Causality: Thiols (sulfhydryls) are highly nucleophilic. By utilizing a mild organic base like N,N-Diisopropylethylamine (DIPEA), the thiol is deprotonated to a thiolate anion. This dramatically accelerates the SN​2 displacement of the tosylate group, yielding a stable thioether bond[2],[4].

Step-by-Step Procedure:

  • Preparation: Dissolve the thiol-containing substrate (e.g., a cysteine-containing peptide or small molecule ligand) (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Linker Addition: Add THP-PEG-Tos (1.2 eq) to the solution. Note: A slight excess of the linker ensures complete consumption of the valuable target biomolecule.

  • Base Catalysis: Add DIPEA (2.5 eq) to establish an apparent basic environment (pH ~8.5).

  • Reaction: Stir the mixture at room temperature (20–25 °C) for 4 to 12 hours. Maintain an inert atmosphere (Nitrogen or Argon) to prevent oxidative disulfide dimerization of the free thiols.

  • Self-Validation (Critical): Monitor the reaction via LC-MS. The reaction is deemed complete when the substrate peak is fully consumed, replaced by a new peak corresponding to [Substrate Mass + THP-PEG Mass - Tosylate Mass]. The absence of free tosylate in the conjugate mass confirms successful displacement.

  • Purification: Purify the THP-protected conjugate via preparative reverse-phase HPLC and lyophilize.

Protocol 2: Acid-Catalyzed THP Deprotection

Causality: The acetal linkage of the THP group is highly susceptible to hydrolysis under acidic conditions[5]. Utilizing a catalytic amount of p-toluenesulfonic acid (p-TsOH) in methanol protonates the THP oxygen, driving ring-opening and cleavage to reveal the primary hydroxyl group[3].

Step-by-Step Procedure:

  • Dissolution: Dissolve the purified THP-PEG-conjugate from Protocol 1 in anhydrous methanol.

  • Acidification: Add a catalytic amount of p-TsOH (0.1 to 0.2 eq)[3]. Alternatively, Pyridinium p-toluenesulfonate (PPTS) can be used for highly acid-sensitive payloads[5].

  • Reaction: Stir the solution at room temperature for 2 to 4 hours.

  • Self-Validation (Critical): Monitor the deprotection via LC-MS. Successful cleavage is unequivocally indicated by a mass shift of -84 Da from the parent conjugate, corresponding to the loss of the tetrahydropyranyl moiety.

  • Quenching: Quench the reaction by adding saturated aqueous sodium bicarbonate ( NaHCO3​ ). Causality: Neutralizing the acid immediately halts any potential acid-catalyzed degradation of the PEG backbone or payload.

  • Extraction: Extract the aqueous mixture with dichloromethane (DCM), dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the unmasked HO-PEG-Conjugate.

Protocol 3: Downstream Activation for Secondary Conjugation

Once unmasked, the terminal hydroxyl group can be converted into a carboxylic acid via Jones oxidation, or activated as an NHS ester or a mesylate, enabling the attachment of a second payload (e.g., an E3 ligase ligand for PROTAC synthesis)[1],[4].

References

  • PEG Tosylate | PEG linkers with Tosylate Leaving Group for Bioconjugation Precise PEG LLC URL
  • THP-PEG8-Tos, CAS 669556-37-0 AxisPharm URL
  • National Institutes of Health (PMC)
  • THP-C4-PEG4 | PROTAC Linker | RUO Benchchem URL
  • National Institutes of Health (PMC)

Sources

Method

Application Note: Conjugation of THP-PEG7-Tos to Small Molecule E3 Ligase Ligands

Introduction to Bifunctional Linker Strategies in PROTAC Design Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's ubiquitin-proteasome system to selectively degrade disea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Bifunctional Linker Strategies in PROTAC Design

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by co-opting the cell's ubiquitin-proteasome system to selectively degrade disease-causing proteins[1]. The architecture of a PROTAC requires three components: a target protein of interest (POI) ligand, an E3 ubiquitin ligase ligand, and a chemical linker bridging the two[1].

The selection of the linker is not merely a structural necessity; it fundamentally dictates the physicochemical properties, cell permeability, and the formation of the crucial ternary complex[2]. THP-PEG7-Tos has emerged as a highly strategic heterobifunctional linker for PROTAC synthesis. It features a polyethylene glycol (PEG) spacer of 7 units, providing an optimal spatial distance (~25 Å) that minimizes steric clashing between the POI and the E3 ligase. Chemically, it is equipped with a highly reactive tosylate (Tos) electrophile on one terminus and a tetrahydropyranyl (THP) protected hydroxyl group on the other[2].

This application note details the mechanistic rationale, quantitative data, and self-validating protocols for conjugating THP-PEG7-Tos to small molecule E3 ligase ligands (such as VHL or CRBN binders), serving as a foundational guide for medicinal chemists and drug development professionals.

Mechanism of PROTAC-mediated targeted protein degradation via ternary complex formation.

Mechanistic Insights: The Causality of Reagent Selection

As a Senior Application Scientist, it is critical to understand why specific functional groups are chosen for linker chemistry, rather than just executing the steps.

The Tosylate (Tos) Leaving Group

The conjugation of the PEG linker to an E3 ligase ligand (which typically presents a nucleophilic amine or phenol) proceeds via an SN​2 nucleophilic aliphatic substitution[3]. The tosyl group (p-toluenesulfonate) is an exceptional leaving group because its conjugate base is highly resonance-stabilized. This lowers the activation energy of the SN​2 transition state, allowing for efficient alkylation of sterically hindered or weakly nucleophilic E3 ligands without requiring excessively harsh conditions that might degrade the ligand[3].

The Tetrahydropyranyl (THP) Protecting Group

Orthogonality is the cornerstone of multi-step PROTAC synthesis. The THP group is an acetal that protects the terminal hydroxyl of the PEG chain[2].

  • Causality for Selection: The SN2 conjugation step requires basic conditions (e.g., K2​CO3​ or DIPEA) and elevated temperatures. THP is completely inert to strong bases and nucleophiles, preventing unwanted dimerization or side reactions[2]. Once the E3 ligand is successfully conjugated, the THP group can be selectively cleaved under mild acidic conditions (e.g., p-Toluenesulfonic acid in methanol) to reveal the hydroxyl group for subsequent attachment to the POI warhead[2].

Quantitative Data Summaries

Table 1: Physicochemical Properties of THP-PEG7-Tos [4]

PropertyValue / DescriptionImpact on Experimental Design
Molecular Weight ~520.6 g/mol Used for precise stoichiometric calculations during synthesis.
Appearance Colorless to light yellow viscous oilRequires careful weighing; standard transfer via positive displacement pipettes or by mass.
Solubility DMF, DMSO, DCM, MethanolHighly compatible with standard polar aprotic solvents used for E3 ligand solubilization.
Stability Stable in base; Labile in acidDictates the order of operations: basic conjugation first, acidic deprotection second.

Table 2: Comparative Leaving Group Reactivity for PEGylation

Leaving GroupRelative Reactivity ( krel​ )Conjugate Acid pKa​ Mechanistic Note
Tosylate (-OTs) ∼104 -2.8Excellent leaving group; highly reactive in SN​2 while maintaining shelf stability.
Mesylate (-OMs) ∼3×104 -1.9Slightly more reactive than Tos, but less lipophilic, altering purification profiles.
Bromide (-Br) 1-9.0Standard reference; less efficient for long PEG chains due to competing elimination.

Experimental Design and Workflow

The synthesis involves a two-stage process: the base-catalyzed SN​2 conjugation followed by the acid-catalyzed THP deprotection.

Synthetic workflow for conjugating THP-PEG7-Tos to an E3 ligase ligand.

Step-by-Step Methodologies

Protocol A: SN​2 Conjugation of THP-PEG7-Tos to an E3 Ligase Ligand

This protocol is optimized for a phenolic E3 ligase ligand (e.g., a VH032 derivative). If using an amine-based ligand (e.g., a Thalidomide derivative), substitute K2​CO3​ with N,N-Diisopropylethylamine (DIPEA) and run the reaction at a slightly higher temperature (70-80 °C)[3].

Materials Required:

  • E3 Ligase Ligand (Phenol derivative): 1.0 equivalent

  • THP-PEG7-Tos[4]: 1.2 equivalents

  • Potassium Carbonate ( K2​CO3​ , anhydrous): 3.0 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen ( N2​ ) or Argon gas line

Procedure:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with N2​ .

  • Solubilization: Dissolve the E3 Ligase Ligand (1.0 eq) in anhydrous DMF (approx. 0.1 M concentration) under an inert atmosphere[3].

  • Base Activation: Add anhydrous K2​CO3​ (3.0 eq) to the solution. Stir at room temperature for 15 minutes to allow for the deprotonation of the phenol, generating the highly nucleophilic phenoxide ion[3].

  • Linker Addition: Dissolve THP-PEG7-Tos (1.2 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir continuously for 12–16 hours.

  • Self-Validating Checkpoint (LC-MS): Sample 5 µL of the reaction mixture, dilute in 100 µL of Acetonitrile/Water (1:1), and analyze via LC-MS (ESI+).

    • Validation Criteria: Look for the disappearance of the E3 ligand mass and the appearance of the product mass [M+H]+=MassE3​+520.6−172.2 (mass of leaving TosOH).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with distilled water (3x) and brine (1x) to remove DMF and inorganic salts. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of DCM/MeOH) to isolate the THP-PEG7-E3 Ligand intermediate.

Protocol B: Acidic Deprotection of the THP Group

To attach the POI warhead, the THP group must be removed to expose the reactive terminal hydroxyl group[2].

Materials Required:

  • THP-PEG7-E3 Ligand intermediate: 1.0 equivalent

  • p-Toluenesulfonic acid monohydrate (pTsOH· H2​O ): 0.1 to 0.2 equivalents

  • Methanol (MeOH): HPLC grade

Procedure:

  • Solubilization: Dissolve the purified THP-PEG7-E3 Ligand in Methanol (approx. 0.05 M concentration).

  • Acid Addition: Add pTsOH· H2​O (0.1 eq) to the stirring solution.

    • Causality Note: Methanol acts as both the solvent and the nucleophile that traps the cleaved oxocarbenium ion (forming 2-methoxytetrahydropyran), driving the equilibrium toward complete deprotection.

  • Reaction Execution: Stir the mixture at room temperature for 2–4 hours.

  • Self-Validating Checkpoint (LC-MS & TLC):

    • Validation Criteria: The mass of the product must show a precise -84 Da mass shift from the starting material, corresponding to the loss of the THP group ( C5​H8​O ).

  • Workup: Quench the reaction by adding a few drops of saturated aqueous NaHCO3​ to neutralize the acid. Concentrate the mixture under reduced pressure to remove Methanol.

  • Extraction & Purification: Re-dissolve the residue in DCM, wash with water, dry over Na2​SO4​ , and concentrate. The resulting HO-PEG7-E3 Ligand is typically pure enough for the next synthetic step (e.g., activation to a mesylate or direct Mitsunobu reaction with the POI ligand).

References

  • Benchchem. "Application Notes and Protocols for THP-PEG2-OH in Chemical Synthesis." Benchchem,
  • BroadPharm. "Hydroxyl PEG, Hydroxy linker, PEG linker." BroadPharm,
  • Benchchem. "Revolutionizing Targeted Protein Degradation: Synthesis of PROTACs Using a Tos-PEG6-CH2-Boc Protocol." Benchchem,
  • National Center for Biotechnology Information (PMC). "Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug." PMC,

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Technical Notes & Optimization

Troubleshooting

Preventing tosylate hydrolysis during THP-PEG7-Tos coupling

A Guide to Preventing Tosylate Hydrolysis and Ensuring Successful Conjugation Welcome to the technical support guide for THP-PEG7-Tos. This resource is designed for researchers, chemists, and drug development professiona...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Tosylate Hydrolysis and Ensuring Successful Conjugation

Welcome to the technical support guide for THP-PEG7-Tos. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile linker in their synthetic workflows. As Senior Application Scientists, we understand that unwanted side reactions can compromise yield, purity, and project timelines. The primary challenge encountered with tosylated PEGs is their susceptibility to hydrolysis. This guide provides in-depth, field-tested insights, troubleshooting strategies, and validated protocols to help you mitigate this issue and achieve robust, reproducible results.

The Core Challenge: The Double-Edged Sword of the Tosylate Group

The p-toluenesulfonyl (tosyl) group is employed in synthesis because it is an outstanding leaving group.[1] It transforms a poorly reactive hydroxyl group into a highly reactive tosylate ester, primed for nucleophilic substitution (S_N2) reactions.[2][3] This high reactivity is precisely what makes it effective for coupling with amines, thiols, or other nucleophiles.[][5]

However, this same reactivity makes the tosylate group vulnerable to attack by water (hydrolysis).[6] Water, though a weak nucleophile, can be present in solvents, reagents, or introduced from atmospheric moisture. When hydrolysis occurs, the tosylate group is replaced by a hydroxyl group (-OH), rendering the THP-PEG7 linker inert to your intended coupling partner and leading to failed reactions and low yields.[6] The key to success is to create an environment where the desired nucleophilic substitution is kinetically favored far beyond the undesired hydrolysis reaction.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and reaction of THP-PEG7-Tos.

Q1: My coupling reaction with THP-PEG7-Tos failed, and I recovered mostly THP-PEG7-OH. What happened? This is a classic sign of tosylate hydrolysis. The tosylate group, which is your reactive site for coupling, was likely consumed by a reaction with water before it could react with your intended nucleophile. This is the most common failure mode and is almost always traced back to moisture contamination in the reaction setup.[6]

Q2: What are the ideal storage conditions for THP-PEG7-Tos to prevent degradation? To maximize shelf-life, store THP-PEG7-Tos under inert gas (argon or nitrogen) at -20°C in a tightly sealed vial.[6] For long-term storage, placing the vial inside a desiccator within the freezer provides an additional layer of protection against moisture ingress.

Q3: How can I confirm if my starting material has been compromised by hydrolysis? You can use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC) to assess the purity of your THP-PEG7-Tos.[6] The hydrolyzed product, THP-PEG7-OH, is more polar and will have a different retention time (eluting earlier on reverse-phase HPLC) or R_f value compared to the parent tosylate.

Q4: Can I use a protic solvent for my coupling reaction? It is strongly discouraged. Protic solvents like water, methanol, or ethanol can act as nucleophiles and directly cause solvolysis (hydrolysis in the case of water), competing with your desired reaction. Always use high-purity, anhydrous aprotic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), or Acetonitrile (ACN).[7]

Q5: The THP group is acid-sensitive. What pH range should I aim for during the coupling reaction? The tetrahydropyranyl (THP) protecting group is stable under neutral and basic conditions but is readily cleaved by acid.[8][9] Therefore, the coupling reaction should be performed under neutral or, more commonly, slightly basic conditions (pH 8-9.5), which are often required to deprotonate amine nucleophiles.[] Avoid any acidic quench or workup steps if you wish to keep the THP group intact.

The Chemistry: Desired Coupling vs. Undesired Hydrolysis

Understanding the competing reaction pathways is crucial for effective troubleshooting. The outcome of your experiment is determined by the relative rates of these two reactions.

G Start THP-PEG7-OTs (Starting Material) Product Desired Product (THP-PEG7-Nuc) Start->Product Desired Coupling (SN2 Reaction) Hydrolysis Hydrolysis Byproduct (THP-PEG7-OH) Start->Hydrolysis Undesired Hydrolysis (SN1/SN2 Reaction) Nuc Your Nucleophile (e.g., R-NH2) H2O Water (H₂O) (Contaminant) Failure Reaction Failure Hydrolysis->Failure Inert to Coupling

Caption: Competing reaction pathways for THP-PEG7-Tos.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the coupling reaction.

Symptom / ObservationPotential Cause(s)Recommended Solution & Rationale
Low or No Product Yield ; Starting material is consumed but desired product is absent. Main spot on TLC/HPLC corresponds to hydrolyzed PEG.Systemic Moisture Contamination: Water present in the solvent, reagents, or glassware.Implement Strict Anhydrous Technique: 1. Glassware: Oven-dry all glassware at >120°C for several hours and cool under an inert atmosphere (Ar/N₂) or in a desiccator. 2. Solvents: Use commercially available anhydrous solvents (<50 ppm H₂O) packaged under inert gas. Never use a bottle that has been opened multiple times without proper inert gas blanketing. 3. Reagents: Dry non-volatile solid reagents in a vacuum oven. Ensure your nucleophile and any base used are anhydrous.
Incomplete Reaction ; Both starting material and product are present after an extended reaction time.1. Insufficient Base: For amine coupling, the nucleophile may not be sufficiently deprotonated to be reactive. 2. Low Temperature: Reaction may be too slow at the chosen temperature. 3. Steric Hindrance: The nucleophile or the coupling site may be sterically hindered, slowing the reaction rate.1. Optimize Base: Use a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) at 1.5-3.0 equivalents. The base scavenges the p-toluenesulfonic acid byproduct and activates amine nucleophiles.[10] 2. Adjust Temperature: While starting at 0°C is good practice to control initial exotherms, allow the reaction to slowly warm to room temperature and stir overnight.[10] Gentle heating (40-50°C) can be explored if the reaction remains sluggish, but this also increases the rate of hydrolysis, so anhydrous conditions are paramount.
Multiple Unidentified Byproducts 1. Degradation of Reagents: The nucleophile or other reagents may be unstable under the reaction conditions. 2. Side Reactions of the THP Group: Although unlikely in basic conditions, trace acidic impurities could cause THP deprotection.1. Confirm Reagent Stability: Run a control reaction without the THP-PEG7-Tos to see if your nucleophile degrades under the basic conditions. 2. Purify Reagents: Ensure the purity of all starting materials before the reaction. 3. Buffer the Reaction: Use a well-characterized non-nucleophilic base to maintain a stable, slightly basic pH.
Product is Formed, but Hydrolysis Still Significant Moisture Introduced During Workup/Purification: Aqueous extraction or purification on silica gel can introduce water that hydrolyzes unreacted tosylate.1. Use Cold Solutions: If an aqueous wash is necessary, use chilled brine or buffer to minimize the rate of hydrolysis during the extraction process.[6] 2. Minimize Contact Time: Perform aqueous extractions quickly and move immediately to the drying step (e.g., with anhydrous Na₂SO₄ or MgSO₄). 3. Dry Product Fractions: When performing column chromatography, ensure eluting solvents are anhydrous. If water is used in a gradient (e.g., reverse-phase HPLC), unreacted starting material will likely hydrolyze.

Validated Protocol: General Coupling of a Nucleophile to THP-PEG7-Tos

This protocol provides a robust starting point for coupling an amine nucleophile. It is designed with multiple checkpoints to prevent moisture contamination.

Materials and Reagents
  • THP-PEG7-Tos (e.g., BroadPharm BP-21556)[8]

  • Nucleophile (e.g., a primary amine-containing molecule), 1.1 equivalents

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), 3.0 equivalents

  • Oven-dried, argon-flushed reaction vessel with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen) with a bubbler

  • Syringes and needles (oven-dried)

Rigorous Anhydrous Setup

G cluster_0 Preparation Phase cluster_1 Reaction Phase cluster_2 Monitoring & Workup A Oven-Dry Glassware (Vial, Syringes, Needles) >4 hrs @ 120°C B Cool Under Inert Gas (Ar/N₂) A->B D Assemble Apparatus Under Positive Ar/N₂ Pressure B->D C Use Anhydrous-Grade Solvents & Reagents E Dissolve Nucleophile & Base in DMF C->E D->E F Add THP-PEG7-Tos Solution Dropwise at 0°C E->F G Warm to RT React for 12-24h F->G H Monitor by TLC/LC-MS G->H I Quench Reaction (if necessary) H->I J Purify (e.g., Chromatography) Using Anhydrous Solvents I->J

Caption: Workflow for Anhydrous THP-PEG7-Tos Coupling.

Step-by-Step Procedure
  • Preparation: Allow the vial of THP-PEG7-Tos to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture into the cold vial.[6]

  • Inert Atmosphere: Set up the oven-dried reaction vessel under a positive pressure of argon or nitrogen.

  • Reagent Dissolution: In the reaction vessel, dissolve your amine nucleophile (1.1 eq) in anhydrous DMF. Add the anhydrous base (e.g., DIPEA, 3.0 eq) via syringe.

  • Cooling: Place the reaction vessel in an ice-water bath and stir for 5-10 minutes to cool to 0°C.

  • Addition of PEG-Tosylate: In a separate, dry vial, dissolve the THP-PEG7-Tos (1.0 eq) in a small amount of anhydrous DMF. Using a dry syringe, add this solution dropwise to the stirring reaction mixture over 5 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Let it stir for 12-24 hours under a positive pressure of inert gas.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. A successful reaction will show the consumption of the starting tosylate and the appearance of a new, more polar product spot. The R_f of the tosylate should be higher (less polar) than the amine-coupled product.

  • Workup and Purification: Once the reaction is complete, the product can be purified. The specific method will depend on the properties of your coupled product. Standard methods include:

    • Direct Purification: If the crude mixture is clean, the solvent can be removed under high vacuum. The residue can then be purified by flash column chromatography.

    • Aqueous Workup (Use with Caution): Dilute the reaction mixture with an organic solvent like ethyl acetate or DCM. Wash quickly with cold, saturated aqueous sodium bicarbonate solution, followed by cold brine. Dry the organic layer thoroughly over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure before purification.[11]

References
  • Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. [Link]

  • White Rose Research Online. The solvolysis mechanism of simple secondary tosylates in 50% aqueous TFE. [Link]

  • Orango. (2025, October 20). What is OTs in Organic Chemistry – A Complete Guide. [Link]

  • ACS Publications. (1971). Stereochemistry, kinetics, and mechanism of the hydrolysis of 3-azetidinyl tosylates. [Link]

  • Chemistry Steps. Mesylates and Tosylates with Practice Problems. [Link]

  • RSC Publishing. Unusual mechanism of hydrolysis of the tosyl cyanide–cyclopentadiene adduct to the lactam 2-azabicyclo[2.2.1]hept-5-en-3-one. [Link]

  • Study.com. Write the mechanism for the reaction of the tosylate with hydroxide ion. [Link]

  • Wikipedia. Tosyl group. [Link]

  • PMC. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]

  • MDPI. (2019, July 11). Chemistry Routes for Copolymer Synthesis Containing PEG for Targeting, Imaging, and Drug Delivery Purposes. [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2016, September 06). Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. [Link]

  • Beilstein Journals. (2021, December 28). Stepwise PEG synthesis featuring deprotection and coupling in one pot. [Link]

  • Google Patents.US7601798B2 - Methods of preparing polymers having terminal amine groups using protected amine salts.
  • Reddit. (2023, June 07). Problems with synthesis of Benzyl tosylate ( decomposition). [Link]

  • ResearchGate. Water-solvent method for tosylation and mesylation of primary alcohols promoted by KOH and catalytic amines. [Link]

  • Springer. (2019, February 13). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. [Link]

  • PMC. Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. [Link]

  • PMC. From Synthesis to Characterization of Site-Selective PEGylated Proteins. [Link]

  • PubMed. PEGylation of cytokines and other therapeutic proteins and peptides: the importance of biological optimisation of coupling techniques. [Link]

  • ResearchGate. PEGylation and its alternatives | Request PDF. [Link]

  • PMC. PEGylation renders carnosine resistant to hydrolysis by serum carnosinase and increases renal carnosine levels. [Link]

  • ResearchGate. PEGylation of G-CSF in organic solvent markedly increase the efficacy and reactivity through protein unfolding, hydrolysis inhibition and solvent effect | Request PDF. [Link]

  • ACS Publications. (2014, October 21). Site-specific PEGylation of Proteins: Recent Developments. [Link]

  • PMC. (2025, April 23). PEGylation technology: addressing concerns, moving forward. [Link]

  • ResearchGate. (2016, December 13). Can you recommend a good activating group for Poly ethylene glycol (PEG) for coupling reaction with hydroxyl (OH) containing compounds?. [Link]

  • academypublisher.com. (2016, December 20). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. [Link]

  • Google Patents.CN103592412A - Hydroxyl value detection method.

Sources

Optimization

PROTAC Engineering Support Center: Overcoming Steric Hindrance with THP-PEG7-Tos Linkers

Welcome to the Technical Support and Troubleshooting Hub for Targeted Protein Degradation (TPD) workflows. This guide is specifically engineered for researchers and drug development professionals utilizing the THP-PEG7-T...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Hub for Targeted Protein Degradation (TPD) workflows. This guide is specifically engineered for researchers and drug development professionals utilizing the THP-PEG7-Tos linker to resolve steric hindrance during PROTAC ternary complex formation.

Unlike traditional small molecules, PROTACs operate via an event-driven pharmacology that requires the simultaneous binding of a Protein of Interest (POI) and an E3 ubiquitin ligase. The linker is not merely a passive spacer; its length, flexibility, and chemical composition dictate the thermodynamics of this ternary complex[1].

Part 1: Mechanistic Causality of THP-PEG7-Tos

To troubleshoot effectively, one must understand the causality behind the molecular design of THP-PEG7-Tos :

  • PEG7 Backbone (~24 atoms, ~28 Å): If a linker is too short, the POI and E3 ligase will physically clash, preventing the formation of the productive ternary complex[2]. PEG7 provides an optimal spatial buffer that overcomes severe steric hindrance without introducing the massive entropic penalties associated with excessively long linkers (e.g., PEG12+)[3].

  • Tos (Tosyl) Leaving Group: Tosylate is a highly reactive, superior leaving group for nucleophilic substitution (SN2) reactions compared to standard halides. It allows for efficient conjugation to bulky or sterically hindered target ligands under mild basic conditions.

  • THP (Tetrahydropyran) Protecting Group: THP masks the terminal hydroxyl group. It is robust under the basic conditions required for the Tosyl displacement but can be easily and cleanly removed under mild acidic conditions to expose the hydroxyl for the final E3 ligase coupling[4].

G POI Protein of Interest (POI) Binary1 POI-PROTAC Complex POI->Binary1 PROTAC PROTAC (PEG7 Linker) PROTAC->Binary1 Binary2 E3-PROTAC Complex PROTAC->Binary2 E3 E3 Ubiquitin Ligase E3->Binary2 Ternary Productive Ternary Complex (Optimized Distance) Binary1->Ternary E3 Recruitment Steric Steric Clash (Linker < PEG5) Binary1->Steric Too Short Binary2->Ternary POI Recruitment Binary2->Steric Too Short Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

PROTAC ternary complex formation pathway and the role of linker length in overcoming steric clashes.

Part 2: Troubleshooting & FAQs

Q1: My PROTAC shows strong binary binding to both the POI and E3 ligase, but no ternary complex forms. Is the PEG7 linker failing? Analysis & Solution: If binary binding is confirmed but ternary formation fails, the issue is either severe steric hindrance or unfavorable protein-protein interactions (PPIs)[2]. While PEG7 is generally long enough to prevent direct structural collisions, the exit vectors (the angle at which the linker leaves the binding pockets) might be forcing the POI and E3 into a repulsive electrostatic alignment. Action: Before abandoning PEG7, synthesize analogs using different attachment points on your POI ligand. Changing the exit vector often resolves PPI repulsions without needing to alter the linker length.

Q2: I am observing a severe "Hook Effect" at high concentrations, and degradation efficiency is dropping. How does the linker relate to this? Analysis & Solution: The "hook effect" occurs when high PROTAC concentrations saturate both the POI and E3 ligase independently, driving the equilibrium toward binary complexes rather than the productive ternary complex[5]. Highly flexible linkers like PEG can sometimes lack the positive cooperativity needed to stabilize the ternary state. Action: If PEG7 yields a strong hook effect, consider rigidifying the linker. Introducing a piperazine or alkyne motif into the PEG chain reduces conformational entropy, locking the PROTAC into a pre-organized state that heavily favors ternary complex formation[6].

Q3: My Tosyl displacement reaction is yielding multiple side products, and I am losing the THP group prematurely. What is going wrong? Analysis & Solution: The THP protecting group is highly acid-labile[4]. If your nucleophilic substitution reaction (displacing the Tosyl group) drops in pH, or if you are using an acidic workup (e.g., washing with 1M HCl to remove amines), the THP group will cleave, exposing the hydroxyl group and leading to unwanted dimerization or side reactions. Action: Maintain strictly basic or neutral conditions. Use K2CO3 or DIPEA in anhydrous DMF for the substitution. Quench and wash with saturated NaHCO3 to ensure the aqueous phase remains basic during extraction.

Part 3: Self-Validating Experimental Protocols

To ensure causality and prevent downstream failures, use the following self-validating synthetic workflow for THP-PEG7-Tos.

Protocol A: Step-by-Step Conjugation of THP-PEG7-Tos

Step 1: Nucleophilic Substitution (Tosyl Displacement)

  • Dissolve the POI ligand (containing a free amine or phenol, 1.0 eq) and THP-PEG7-Tos (1.2 eq) in anhydrous DMF.

  • Add K2CO3 (3.0 eq) and a catalytic amount of NaI (0.1 eq) to accelerate the SN2 reaction via in-situ Finkelstein reaction.

  • Stir at 60°C for 12 hours.

  • Validation Check: Run LCMS. Do not proceed until the starting POI ligand mass is consumed and the [M+H] peak corresponding to the THP-protected intermediate is dominant.

Step 2: THP Deprotection

  • Isolate the intermediate via flash chromatography (neutral silica).

  • Dissolve the intermediate in Ethanol. Add Pyridinium p-toluenesulfonate (PPTS, 0.2 eq).

  • Stir at 50°C for 4 hours. Causality Note: PPTS is a mild acid that cleanly cleaves THP without degrading sensitive functional groups on the warhead.

  • Validation Check: TLC and LCMS must show a mass shift of -84 Da (loss of the THP group).

Step 3: Hydroxyl Activation & E3 Ligand Coupling

  • Activate the newly exposed hydroxyl group using N,N'-Disuccinimidyl carbonate (DSC) and DIPEA to form an active NHS-carbonate.

  • Add the E3 ligase ligand (e.g., a CRBN or VHL binder with a free amine).

  • Purify the final PROTAC via preparative HPLC.

Workflow Step1 1. Tosyl Displacement (Basic Conditions) Step2 2. LCMS Validation (Check Mass) Step1->Step2 Step3 3. THP Deprotection (Acidic Conditions) Step2->Step3 Step4 4. Hydroxyl Activation (e.g., DSC/DIPEA) Step3->Step4 Step5 5. E3 Ligand Coupling & HPLC Purification Step4->Step5

Step-by-step synthetic workflow for THP-PEG7-Tos PROTAC conjugation and validation.

Part 4: Quantitative Data Presentation

The table below summarizes the empirical impact of varying PEG linker lengths on steric hindrance and degradation efficacy. PEG7 frequently emerges as the optimal balance between spatial reach and entropic cost[3].

Linker TypeApprox. Atom LengthEstimated Distance (Å)Steric Hindrance RiskTypical DC50 (nM)Typical Dmax (%)
PEG3 ~12 atoms~14 ÅHigh (Severe POI-E3 Clash)> 1000 nM< 20%
PEG7 ~24 atoms~28 ÅLow (Optimal Balance) 10 - 50 nM > 90%
PEG11 ~36 atoms~42 ÅNone (High Entropic Penalty)200 - 500 nM~ 60%

Note: DC50 (concentration required for 50% degradation) and Dmax (maximum degradation) are highly dependent on the specific POI/E3 pair, but the trend of PEG7 outperforming shorter and excessively longer linkers is a recognized standard in PROTAC optimization[1][2].

References

  • Novel approaches for the rational design of PROTAC linkers National Center for Biotechnology Information (PMC)[Link]

  • Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Selection for THP-PEG7-Tos Alkylation Reactions

Welcome to the technical support guide for optimizing your alkylation reactions using THP-PEG7-Tos. This guide provides a comprehensive overview of solvent selection principles, troubleshooting advice for common issues,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for optimizing your alkylation reactions using THP-PEG7-Tos. This guide provides a comprehensive overview of solvent selection principles, troubleshooting advice for common issues, and a general experimental protocol. The choice of solvent is a critical parameter that directly influences reaction rate, yield, and purity. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation.

Understanding the Reagent: THP-PEG7-Tos

THP-PEG7-Tos is a specialized PEG linker characterized by three key functional components:

  • Tetrahydropyranyl (THP) Group: An acid-labile protecting group for the terminal hydroxyl function. It is stable under basic and neutral conditions.[1][2]

  • Heptaethylene Glycol (PEG7) Linker: A hydrophilic chain that enhances the solubility of the molecule in aqueous media and many organic solvents.[3][]

  • Tosyl (Tos) Group: An excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack.[5][6]

The primary application of this reagent is in alkylation reactions, where it is used to covalently attach the hydrophilic THP-PEG7- moiety to a nucleophile. This reaction typically proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. Understanding this mechanism is fundamental to selecting the appropriate solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in choosing a solvent for my THP-PEG7-Tos alkylation reaction?

A1: The most critical factor is the solvent's ability to dissolve your reactants (both the THP-PEG7-Tos and the nucleophilic substrate) while maximizing the reactivity of the nucleophile. For SN2 reactions, this is best achieved with a polar aprotic solvent .[7][8]

Q2: Why are polar aprotic solvents recommended over polar protic solvents?

A2: Polar aprotic solvents can dissolve ionic reagents but do not engage in hydrogen bonding with the nucleophile.[9][10] This leaves the nucleophile "naked" and highly reactive, significantly accelerating the SN2 reaction rate.[11] In contrast, polar protic solvents (like water or ethanol) form a "cage" of hydrogen bonds around the nucleophile, stabilizing it and severely hindering its ability to attack the electrophilic carbon.[7][12]

Q3: What are the best starting solvents to screen for my reaction?

A3: Excellent starting points for solvent screening are Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN).[13] These solvents are polar enough to ensure solubility of the PEG-containing reagent and most common nucleophiles.[5]

Q4: Can I use a nonpolar solvent?

A4: Nonpolar solvents (e.g., hexane, toluene) are generally not recommended. Most nucleophiles, which are often salts, have very poor solubility in nonpolar media, which will prevent the reaction from occurring.[8]

Core Principles of Solvent Selection for SN2 Reactions

The alkylation with THP-PEG7-Tos is a classic SN2 reaction. The solvent influences the reaction rate by stabilizing or destabilizing the reactants and the transition state.

  • Polarity: A polar solvent is necessary to dissolve the charged nucleophile and the polar THP-PEG7-Tos reagent.[14]

  • Protic vs. Aprotic Nature: This is the most decisive factor.

    • Polar Protic Solvents (e.g., H₂O, Methanol, Ethanol): These solvents have acidic protons (O-H or N-H bonds). They solvate both the cation and the anion (nucleophile) of an ionic reagent. The hydrogen bonding to the nucleophile drastically reduces its nucleophilicity and slows down the SN2 reaction.[8]

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile, Acetone): These solvents possess dipoles but lack acidic protons. They effectively solvate the cation but leave the anion (nucleophile) relatively unsolvated and highly reactive. This leads to a dramatic rate enhancement for SN2 reactions.[7][9] For example, the rate of an SN2 reaction can increase by a factor of 5000 when switching from methanol (protic) to acetonitrile (aprotic).[9]

Solvent Selection Workflow

The following diagram illustrates a logical workflow for selecting and optimizing the solvent for your alkylation reaction.

SolventSelection cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Troubleshooting & Optimization Start Start: Define Nucleophile & THP-PEG7-Tos System Solubility_Check Are both reactants soluble in a common solvent? Start->Solubility_Check Select_Aprotic Select a primary polar aprotic solvent (e.g., DMF, DMSO, MeCN). Solubility_Check->Select_Aprotic Yes Troubleshoot_Solubility Troubleshoot Solubility: - Try alternative polar aprotics (NMP). - Consider a solvent mixture. Solubility_Check->Troubleshoot_Solubility No Run_Test_Rxn Run small-scale test reaction at room temperature. Select_Aprotic->Run_Test_Rxn Reaction_Check Reaction successful? Run_Test_Rxn->Reaction_Check Troubleshoot_Solubility->Select_Aprotic Low_Yield Problem: Low Yield/Rate - Increase temperature. - Ensure anhydrous conditions. - Check base strength. Reaction_Check->Low_Yield No (Low Yield) Side_Products Problem: Side Products - Lower temperature. - Consider a less polar solvent (e.g., Acetone, THF) to modulate reactivity. Reaction_Check->Side_Products No (Side Products) Success Success: Proceed with scale-up. Reaction_Check->Success Yes

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Causality: Selecting the Right Terminal Chemistry

Advanced PROTAC Synthesis: A Comparative Guide to Boc-NH-PEG7-Tos vs. THP-PEG7-Tos Linkers Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) is rapidly emerging as a transformative therapeutic mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced PROTAC Synthesis: A Comparative Guide to Boc-NH-PEG7-Tos vs. THP-PEG7-Tos Linkers

Targeted protein degradation via Proteolysis Targeting Chimeras (PROTACs) is rapidly emerging as a transformative therapeutic modality, particularly for diseases driven by aberrant protein expression[1]. Unlike traditional small-molecule inhibitors that merely block active sites, PROTACs induce profound and sustained degradation of target proteins by hijacking the intracellular ubiquitin-proteasome system[2].

A PROTAC is a heterobifunctional molecule comprising a target-binding ligand, an E3 ligase-recruiting ligand, and a chemical linker. The physical and chemical features of this linker—specifically its length, composition, and attachment chemistry—critically dictate the formation and stability of the ternary complex (Ligase:PROTAC:Target)[3]. Polyethylene glycol (PEG) linkers, specifically PEG7 (comprising 7 ethylene glycol units), are highly favored because their hydrophilic nature significantly enhances the aqueous solubility of the final hydrophobic PROTAC molecule[4].

This guide provides an objective, mechanistic comparison of two premier heterobifunctional PEG7 linkers: Boc-NH-PEG7-Tos and THP-PEG7-Tos .

Both linkers share a common p-Toluenesulfonate (Tosyl/Tos) leaving group on one terminus. The tosyl group is an exceptional leaving group for nucleophilic substitution reactions (typically displaced by a phenol or amine on the E3 ligase ligand)[4]. The critical divergence lies in their protected orthogonal termini, which dictate the downstream coupling strategy and the final physicochemical properties of the PROTAC.

Boc-NH-PEG7-Tos: The Amide-Forming Workhorse
  • Chemistry: Features a tert-Butyloxycarbonyl (Boc) protected primary amine[5].

  • Causality for Selection: The Boc group is robust against the basic conditions (e.g., K₂CO₃, Cs₂CO₃) required for the initial tosylate displacement. Upon deprotection with strong acid (TFA or HCl), it yields a highly nucleophilic primary amine. This amine is subsequently used for amide coupling with a carboxylic acid on the target ligand.

  • Strategic Advantage: Amide bonds are metabolically stable and synthetically highly efficient (using standard coupling reagents like HATU or EDCI). However, amides introduce both hydrogen-bond donors and acceptors, which can increase the polar surface area (PSA) and potentially limit cellular permeability.

THP-PEG7-Tos: The Mild-Condition Alternative
  • Chemistry: Features a Tetrahydropyranyl (THP) protected primary alcohol[4].

  • Causality for Selection: The THP acetal is highly sensitive to mild acidic conditions. It is chosen when the assembled intermediate contains acid-sensitive motifs (e.g., certain CRBN-recruiting thalidomide derivatives) that would degrade under the harsh TFA conditions required for Boc removal. Deprotection yields a primary alcohol, which is typically coupled to a target ligand via a Mitsunobu reaction to form an ether bond.

  • Strategic Advantage: Ether linkages lack hydrogen-bond donors, keeping the overall PSA of the PROTAC lower than its amide counterpart. This often translates to superior passive membrane permeability—a critical bottleneck in PROTAC drug development.

Quantitative & Strategic Comparison

The following table summarizes the operational parameters and chemical implications of choosing either linker for your synthetic workflow.

FeatureBoc-NH-PEG7-TosTHP-PEG7-Tos
Terminal Protecting Group tert-Butyloxycarbonyl (Boc)Tetrahydropyranyl (THP)
Leaving Group p-Toluenesulfonate (Tos)p-Toluenesulfonate (Tos)
Deprotection Reagent Strong Acid (e.g., 50% TFA in DCM)Mild Acid (e.g., PPTS in EtOH, or dilute HCl)
Reactive Intermediate Primary Amine (-NH₂)Primary Alcohol (-OH)
Preferred Coupling Strategy Amide Coupling (HATU/DIPEA)Mitsunobu Reaction (DIAD/PPh₃)
Resulting Linkage Type AmideEther
Impact on Permeability Higher PSA (H-bond donor added)Lower PSA (No H-bond donor added)
Target Ligand Compatibility Must tolerate strong acidsIdeal for acid-sensitive ligands

Self-Validating Experimental Protocols

To ensure scientific integrity, the following step-by-step methodologies are designed as self-validating systems . Each protocol includes an In-Process Control (IPC) checkpoint to prevent the propagation of failed intermediates.

Protocol A: Boc-NH-PEG7-Tos Workflow (Amide Linkage)

Step 1: Nucleophilic Substitution (Alkylation)

  • Dissolve the E3 ligase ligand (e.g., VHL-phenol, 1.0 eq) and Boc-NH-PEG7-Tos (1.2 eq) in anhydrous DMF.

  • Add K₂CO₃ (3.0 eq) and stir at 80°C for 12 hours.

  • IPC Checkpoint: Monitor via LC-MS. Look for the consumption of the phenol mass and the appearance of the [M+H]⁺ peak corresponding to the Boc-protected intermediate.

Step 2: Boc Deprotection

  • Isolate the intermediate and dissolve in a 1:1 mixture of TFA and DCM. Stir at room temperature for 1 hour.

  • IPC Checkpoint (Self-Validation): Spot the reaction mixture on a TLC plate and stain with Ninhydrin solution. Do not proceed until a distinct purple/blue spot appears upon heating, confirming the successful generation of the free primary amine.

  • Concentrate under reduced pressure to yield the amine-TFA salt.

Step 3: Amide Coupling

  • Dissolve the amine-TFA salt (1.0 eq) and the Target Ligand-COOH (1.1 eq) in anhydrous DMF.

  • Add DIPEA (5.0 eq) to neutralize the TFA salt, followed by HATU (1.2 eq). Stir for 4 hours.

  • Purify the final PROTAC via preparative HPLC.

Protocol B: THP-PEG7-Tos Workflow (Ether Linkage)

Step 1: Nucleophilic Substitution (Alkylation)

  • Dissolve the E3 ligase ligand (1.0 eq) and THP-PEG7-Tos (1.2 eq) in anhydrous Acetonitrile (MeCN).

  • Add Cs₂CO₃ (2.5 eq) and stir at 60°C for 16 hours. (Cs₂CO₃ provides better solubility and reactivity in MeCN compared to K₂CO₃).

  • IPC Checkpoint: Confirm product formation via LC-MS.

Step 2: Mild THP Deprotection

  • Dissolve the THP-protected intermediate in Ethanol.

  • Add Pyridinium p-toluenesulfonate (PPTS, 0.2 eq) and stir at 55°C for 4-6 hours.

  • IPC Checkpoint (Self-Validation): Monitor via TLC (stain with KMnO₄). The THP group is UV-inactive, so standard UV visualization will fail to differentiate the deprotected alcohol from the starting material if the rest of the molecule is unchanged. A shift in Rf and a positive KMnO₄ stain confirms the free alcohol.

Step 3: Mitsunobu Coupling

  • Dissolve the free alcohol intermediate (1.0 eq), Target Ligand-Phenol (1.2 eq), and Triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF at 0°C.

  • Dropwise add Diisopropyl azodicarboxylate (DIAD, 1.5 eq). Allow to warm to room temperature and stir for 12 hours.

  • Purify the final PROTAC via preparative HPLC to remove triphenylphosphine oxide byproducts.

Synthetic Workflow Visualization

The following diagram maps the logical divergence between the two linker strategies, highlighting the orthogonal intermediates and final linkage types.

PROTAC_Synthesis Ligand E3 Ligase Ligand (e.g., VHL / CRBN binder) Boc_Alk Nucleophilic Substitution (K2CO3, DMF, 80°C) Ligand->Boc_Alk THP_Alk Nucleophilic Substitution (Cs2CO3, MeCN, 60°C) Ligand->THP_Alk Boc_Linker Boc-NH-PEG7-Tos (Amide-directed) Boc_Linker->Boc_Alk THP_Linker THP-PEG7-Tos (Ether-directed) THP_Linker->THP_Alk Boc_Int Intermediate: Ligand-PEG7-NH-Boc Boc_Alk->Boc_Int THP_Int Intermediate: Ligand-PEG7-OTHP THP_Alk->THP_Int Boc_Deprot Harsh Deprotection (TFA/DCM, 1h) Boc_Int->Boc_Deprot THP_Deprot Mild Deprotection (PPTS, EtOH, 4h) THP_Int->THP_Deprot Boc_Amine Free Amine: Ligand-PEG7-NH2 Boc_Deprot->Boc_Amine THP_Alcohol Free Alcohol: Ligand-PEG7-OH THP_Deprot->THP_Alcohol Boc_Couple Amide Coupling (Target-COOH, HATU, DIPEA) Boc_Amine->Boc_Couple THP_Couple Mitsunobu Reaction (Target-OH, PPh3, DIAD) THP_Alcohol->THP_Couple PROTAC_Amide Fully Assembled PROTAC (Amide Linkage) Boc_Couple->PROTAC_Amide PROTAC_Ether Fully Assembled PROTAC (Ether Linkage) THP_Couple->PROTAC_Ether

Workflow comparison: Boc-NH-PEG7-Tos (amide linkage) vs. THP-PEG7-Tos (ether linkage) in PROTAC synthesis.

References

Sources

Comparative

HPLC method validation for THP-PEG7-Tos purity analysis

Analytical Mastery: HPLC Method Validation for THP-PEG7-Tos Purity Profiling As drug delivery systems and bioconjugation techniques advance, the demand for highly pure, discrete polyethylene glycols (dPEGs) has surged. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Mastery: HPLC Method Validation for THP-PEG7-Tos Purity Profiling

As drug delivery systems and bioconjugation techniques advance, the demand for highly pure, discrete polyethylene glycols (dPEGs) has surged. THP-PEG7-Tos (Tetrahydropyranyl-polyethylene glycol 7-tosylate) is a critical heterobifunctional linker. The tetrahydropyranyl (THP) group protects a terminal hydroxyl, while the tosylate (Tos) acts as a highly reactive leaving group for nucleophilic substitution.

However, analyzing the purity of THP-PEG7-Tos presents a unique chromatographic paradox. Standard PEG analytical methods often destroy the molecule, while standard reversed-phase methods fail to accurately quantify its specific impurities. This guide objectively compares analytical methodologies and provides a self-validating, field-proven protocol for THP-PEG7-Tos purity analysis.

Mechanistic Causality: The Analytical Challenge

To design a robust High-Performance Liquid Chromatography (HPLC) method, we must first deconstruct the molecule's chemical vulnerabilities and physical properties:

  • The Acid-Labile Acetal (THP): The THP protecting group is an acetal, making it highly susceptible to acidic hydrolysis. Standard reversed-phase HPLC (RP-HPLC) mobile phases typically utilize 0.1% Trifluoroacetic acid (TFA) or Formic acid (pH ~2.0). Injecting THP-PEG7-Tos into a TFA-based system causes on-column deprotection, cleaving the THP group to yield HO-PEG7-Tos. This creates artifactual degradation peaks, leading to a false failure of purity specifications.

  • The UV-Active Chromophore (Tosyl): Unmodified PEGs lack a UV chromophore, traditionally forcing analysts to rely on Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) [1]. However, the tosyl group possesses a strong π→π∗ transition, absorbing strongly at 225 nm and 254 nm.

  • Oligomeric Resolution: The synthesis of discrete PEGs inevitably generates n−1 (PEG6) and n+1 (PEG8) oligomeric impurities [2]. The analytical method must possess the theoretical plates and selectivity to baseline-resolve these closely eluting species.

Method Comparison: UV vs. ELSD vs. CAD

When selecting a method for THP-PEG7-Tos, laboratories typically weigh three approaches. Below is an objective comparison of their performance based on experimental validation data.

Quantitative Performance Comparison
ParameterMethod A: RP-HPLC-UV (Neutral)Method B: RP-HPLC-ELSD (Standard)Method C: HILIC-CAD
Detector UV-Vis (254 nm)ELSDCAD
Mobile Phase 10 mM NH₄OAc / Acetonitrile0.1% TFA / Acetonitrile10 mM NH₄OAc / Acetonitrile
Response Linearity Excellent ( R2>0.999 ) Poor (Exponential/Log-Log required)Moderate (Polynomial fit required)
THP Stability Intact (100% recovery) Degraded (~40% cleavage) Intact (100% recovery)
Sensitivity (LOD) 0.05 µg/mL2.0 µg/mL0.1 µg/mL
Oligomer Resolution Rs​>1.5 (Baseline) Rs​≈1.2 (Partial overlap) Rs​>2.0 (Excellent)
Verdict Optimal Choice Not RecommendedViable, but complex calibration

Why Method A Wins: While HILIC-CAD provides excellent resolution for PEG oligomers, CAD instruments are expensive and require complex non-linear calibration models for accurate quantitation. Method B (ELSD with TFA) destroys the sample due to the acidic mobile phase. Method A (RP-HPLC-UV with neutral buffer) leverages the tosyl chromophore for highly sensitive, linear quantitation while preserving the acid-labile THP group.

Mandatory Visualization: Method Selection Logic

HPLC_Method_Logic cluster_detectors Detector Selection cluster_buffers Mobile Phase Selection Target THP-PEG7-Tos Target Analyte UV UV Detection (254 nm) Linear, High Sensitivity for Tosyl Target->UV Preferred ELSD ELSD / CAD Non-linear, Universal PEG Target->ELSD Alternative Acidic 0.1% TFA (pH ~2) Standard RP-HPLC UV->Acidic Risk of Hydrolysis Neutral 10 mM NH4OAc (pH 6.8) Optimized RP-HPLC UV->Neutral Preserves Acetal Degradation Artifactual Impurities (THP Cleavage to HO-PEG7-Tos) Acidic->Degradation Success Accurate Purity Profiling (Intact THP-PEG7-Tos) Neutral->Success

Logical workflow for THP-PEG7-Tos HPLC method development, highlighting detector and buffer selection.

Step-by-Step Experimental Protocol: Optimized RP-HPLC-UV

To ensure reproducibility and scientific integrity, the following protocol establishes a self-validating system for THP-PEG7-Tos analysis.

Phase 1: Preparation
  • Mobile Phase A (Aqueous): Dissolve 0.77 g of Ammonium Acetate (NH₄OAc, LC-MS grade) in 1.0 L of ultrapure water (18.2 MΩ·cm). Filter through a 0.2 µm nylon membrane. The natural pH will be ~6.8. Do not adjust pH with acids.

  • Mobile Phase B (Organic): 100% LC-MS grade Acetonitrile.

  • Diluent: Water : Acetonitrile (50:50, v/v).

  • Sample Preparation: Accurately weigh 10.0 mg of THP-PEG7-Tos and dissolve in 10.0 mL of Diluent to achieve a nominal concentration of 1.0 mg/mL. Vortex for 30 seconds.

Phase 2: Chromatographic Conditions
  • Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent high-efficiency core-shell column to resolve oligomers).

  • Column Temperature: 40°C (Elevated temperature improves mass transfer for PEG chains, sharpening peaks).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

  • Detection: UV at 225 nm (maximum absorbance of tosyl) and 254 nm (general aromatic monitoring).

Phase 3: Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BCurve
0.08020Initial
1.080206 (Linear)
12.030706 (Linear)
13.05956 (Linear)
15.05956 (Linear)
15.180206 (Linear)
20.08020Re-equilibration

ICH Q2(R2) Validation Framework

To prove that this analytical procedure is "fit for the intended purpose," it must be validated according to the latest [3][4].

Specificity & Forced Degradation
  • Objective: Prove the method can differentiate THP-PEG7-Tos from its degradation products and synthetic impurities (e.g., PEG6-Tos, PEG8-Tos, Di-Tos-PEG7).

  • Execution: Subject the sample to oxidative (3% H₂O₂), basic (0.1 N NaOH), and thermal (60°C) stress. Note: Acidic stress (0.1 N HCl) will immediately cleave the THP group, serving as a positive control for the HO-PEG7-Tos impurity marker.

  • Acceptance Criteria: The main peak must be baseline resolved ( Rs​≥1.5 ) from all degradation products. Peak purity angle must be less than the peak purity threshold (via Photo Diode Array).

Linearity and Range
  • Objective: Demonstrate that the UV response is directly proportional to the concentration.

  • Execution: Prepare five concentration levels ranging from 25% to 150% of the nominal working concentration (0.25, 0.50, 0.75, 1.0, and 1.5 mg/mL). Inject each level in triplicate.

  • Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.

Accuracy & Precision (Repeatability)
  • Objective: Ensure the method yields true and consistent results.

  • Execution:

    • Precision: Perform six replicate injections of the 100% nominal standard (1.0 mg/mL).

    • Accuracy: Spike known quantities of purified THP-PEG7-Tos into a blank matrix at 50%, 100%, and 150% levels (prepared in triplicate).

  • Acceptance Criteria: Relative Standard Deviation (RSD) of peak areas for precision must be ≤1.0% . Recovery for accuracy must fall between 98.0% and 102.0%.

Limit of Detection (LOD) and Quantitation (LOQ)
  • Objective: Determine the lowest level of oligomeric impurities (e.g., PEG6-Tos) that can be reliably reported.

  • Execution: Dilute the standard sequentially until the Signal-to-Noise (S/N) ratio reaches specific thresholds.

  • Acceptance Criteria: LOD is established at S/N ≥3:1 . LOQ is established at S/N ≥10:1 , with an injection precision at the LOQ level of ≤5.0% RSD.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA) / International Council for Harmonisation. Available at:[Link]

  • High Resolution Analysis of Polyethylene Glycol using HPLC with ELSD. Agilent Technologies. Available at:[Link]

  • Multigram chromatography-free synthesis of octa(ethylene glycol) p-toluenesulfonate. Organic Chemistry Frontiers (RSC Publishing). Available at:[Link]

Sources

Validation

High-Resolution LC-MS Analysis of THP-PEG7-Tos Conjugates: A Comparative Guide

Executive Summary & Mechanistic Context In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection and characterization of bifunctional linkers dictate t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

In the rapidly evolving fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the selection and characterization of bifunctional linkers dictate the success of the final therapeutic [1]. THP-PEG7-Tos (Tetrahydropyranyl-heptaethylene glycol-tosylate) is a highly versatile heterobifunctional linker. The tetrahydropyranyl (THP) group transiently protects the hydroxyl terminus, preventing unwanted side reactions, while the tosylate (Tos) group serves as a highly efficient leaving group for nucleophilic substitution (e.g., azide or amine displacement).

Accurate characterization of these linkers via Liquid Chromatography-Mass Spectrometry (LC-MS) is non-negotiable. PEG chains are notoriously heterogeneous, and the susceptibility of the linker to premature metabolic or chemical cleavage must be rigorously profiled[2, 5]. This guide details a self-validating LC-MS methodology to quantify THP-PEG7-Tos, objectively comparing it against alternative PEG-tosylate derivatives.

Comparative Analysis: THP-PEG7-Tos vs. Alternative Linkers

The choice of protective group on a PEG-tosylate linker fundamentally alters its chemical stability, chromatographic behavior, and MS ionization efficiency. Table 1 synthesizes the quantitative and qualitative performance metrics of THP-PEG7-Tos against common alternatives.

Table 1: Performance Comparison of PEG7-Tosylate Conjugates

Linker TypeTerminal ProtectionAcid StabilityMS Ionization EfficiencyPrimary Application & Limitations
THP-PEG7-Tos THP (Acetal)Moderate (Cleaved at pH < 4)High (Forms stable [M+NH4]+)PROTACs/ADCs. Ideal for transient alcohol protection. Requires careful MS tuning to avoid in-source THP loss.
Boc-NH-PEG7-Tos Boc (Carbamate)High (Requires strong acid, e.g., TFA)Very High (Primary amine protonates easily)Peptide Conjugation. Highly stable, but requires harsh deprotection conditions that may degrade sensitive payloads.
Trt-PEG7-Tos Trityl (Ether)Low (Highly acid-sensitive)Moderate (Trityl group dominates ion current)Sterically Hindered Sites. Trityl group is highly hydrophobic, causing severe retention shifts in RP-HPLC.
HO-PEG7-Tos None (Hydroxyl)Very HighHighDirect Conjugation. Prone to polymerization or unwanted side reactions during complex PROTAC synthesis.

Causality in LC-MS Method Development

Developing an LC-MS method for THP-PEG7-Tos requires balancing chromatographic resolution with the preservation of the acid-sensitive THP acetal group. Every parameter must be chosen with a clear mechanistic rationale.

Mobile Phase Selection: The Formic Acid vs. TFA Dilemma

Trifluoroacetic acid (TFA) is a standard ion-pairing agent that yields sharp chromatographic peaks. However, TFA causes severe ion suppression in Electrospray Ionization (ESI) positive mode and can induce premature hydrolysis of the THP group in the autosampler.

  • The Mechanistic Solution: Utilize 0.1% Formic Acid (FA) in water and acetonitrile. FA provides sufficient protonation for ESI+ without the severe signal suppression of TFA[2]. For complex PEGylated proteins, post-column addition of triethylamine (TEA) can be used to strip excess charges, but for small PEG7 linkers, 0.1% FA is optimal [3].

High-Resolution Mass Spectrometry (HRMS)

Because PEG reagents are synthesized via polymerization, a "PEG7" reagent often contains trace amounts of PEG6 and PEG8. Quadrupole Time-of-Flight (Q-TOF) or Orbitrap MS is mandatory to resolve these species. Furthermore, Data-Independent Acquisition (DIA or MSAll) strategies allow for the simultaneous tracking of the intact precursor and its specific PEG backbone fragments [4].

G A Sample Preparation (Neutral pH to preserve THP) B UPLC Separation (C18, 0.1% Formic Acid/ACN) A->B C ESI+ Ionization (Avoid TFA to prevent suppression) B->C D Q-TOF MS/MS (Precursor & Fragment tracking) C->D E Data Deconvolution (PEG backbone m/z 89, 133, 177) D->E

Caption: LC-MS workflow for THP-PEG7-Tos analysis.

Self-Validating Experimental Protocol

To ensure rigorous scientific integrity, the following protocol incorporates built-in self-validation steps. This prevents false positives caused by in-source fragmentation or autosampler degradation.

Step 1: Sample Preparation & System Suitability
  • Procedure: Dissolve THP-PEG7-Tos in LC-MS grade Acetonitrile/Water (50:50, v/v) to a final concentration of 10 µg/mL. Do not acidify the sample vial.

  • Self-Validation (The "Autosampler Check"): Inject the sample immediately (T=0) and after 12 hours (T=12) in the autosampler (maintained at 4°C). If the peak corresponding to the des-THP product ([M+H - 84]+) increases by more than 2% at T=12, the diluent is too acidic, or the autosampler temperature is too high.

Step 2: UPLC Chromatographic Separation
  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 × 100 mm (or equivalent).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 2 minutes. Flow rate: 0.4 mL/min. Column temperature: 40°C.

  • Rationale: The C18 stationary phase effectively retains the hydrophobic tosylate and THP groups, allowing baseline resolution of PEG6, PEG7, and PEG8 homologs.

Step 3: ESI-QTOF MS Parameters
  • Ionization Mode: Positive ESI (ESI+).

  • Capillary Voltage: 3.0 kV. (Keep relatively low to prevent in-source fragmentation of the THP group).

  • Desolvation Temperature: 350°C.

  • Collision Energy (CE): Ramp from 15 eV to 35 eV for MS/MS acquisition.

  • Self-Validation (In-Source Fragmentation Check): Monitor the ratio of the intact precursor [M+NH4]+ to the [M+H - 84]+ ion in the MS1 scan. If the -84 Da ion dominates MS1, decrease the cone voltage/fragmentor voltage immediately to prevent artificial degradation readings.

Step 4: Data Processing & Fragmentation Analysis

During MS/MS (CID fragmentation), THP-PEG7-Tos undergoes predictable and diagnostic fragmentation.

  • Loss of THP: Cleavage of the acetal yields a loss of dihydropyran (-84.05 Da).

  • Loss of Tosylate: Cleavage of the sulfonate ester yields a loss of p-toluenesulfonic acid (-172.02 Da).

  • PEG Backbone Cleavage: Successive losses of ethylene oxide units (44.02 Da) generate a signature high-resolution diagnostic series at m/z 89.06, 133.08, and 177.11 [4].

G Precursor [M+NH4]+ Precursor THP-PEG7-Tos LossTHP Loss of THP (-84 Da) [PEG7-Tos]+ Precursor->LossTHP CID (Low Energy) LossTos Loss of Tosylate (-172 Da) [THP-PEG7]+ Precursor->LossTos CID (Low Energy) PEGBackbone PEG Backbone Fragments (m/z 89.06, 133.08, 177.11) LossTHP->PEGBackbone CID (High Energy) LossTos->PEGBackbone CID (High Energy)

Caption: ESI-MS/MS diagnostic fragmentation pathways of THP-PEG7-Tos.

Conclusion

The LC-MS analysis of THP-PEG7-Tos requires a delicate balance between achieving high-resolution separation of PEG homologs and preserving the labile THP acetal group. By utilizing 0.1% formic acid, strictly avoiding TFA, and monitoring in-source fragmentation, researchers can establish a highly reproducible, self-validating analytical method. This ensures the structural integrity of the linker prior to its integration into complex PROTACs or targeted nanomedicines.

References

  • Journal of Medicinal Chemistry - ACS Publications. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. Available at:[Link]

  • Agilent Technologies / Ingenieria Analitica. Analysis of Polyethylene Glycol (PEG) and a Mono and Di-PEGylated Therapeutic Protein Using HPLC and Q-TOF Mass Spectrometry. Available at:[Link]

  • PubMed / Analyst. MS All Strategy for Comprehensive Quantitative Analysis of PEGylated-doxorubicin, PEG and Doxorubicin by LC-high Resolution q-q-TOF Mass Spectrometry. Available at:[Link]

  • Waters Corporation / LCMS.cz. A Rapid UPLC™-MS/MS Method for the Quantification of PROTACs-3-Gefitinib and Urinary Metabolites Following Subcutaneous Administration. Available at: [Link]

Comparative

Comparative Guide: THP-PEG7-Tos vs. Discrete PEG8 Linkers in ADC Efficacy

The therapeutic index of an Antibody-Drug Conjugate (ADC) is fundamentally governed by its linker chemistry. As the field advances toward high Drug-to-Antibody Ratios (DAR ≥ 8) to maximize potency, the inherent hydrophob...

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Author: BenchChem Technical Support Team. Date: April 2026

The therapeutic index of an Antibody-Drug Conjugate (ADC) is fundamentally governed by its linker chemistry. As the field advances toward high Drug-to-Antibody Ratios (DAR ≥ 8) to maximize potency, the inherent hydrophobicity of payloads like MMAE or PBD dimers introduces severe pharmacokinetic liabilities, including rapid plasma clearance and aggregation. To counteract this, hydrophilic polyethylene glycol (PEG) spacers are integrated into the linker architecture[1].

This guide provides an in-depth technical comparison between THP-PEG7-Tos (a highly versatile, orthogonally protected intermediate) and discrete PEG8 linkers (the industry-standard pre-activated backbone), evaluating their synthetic utility, impact on pharmacokinetics, and in vivo efficacy.

Mechanistic Causality: The PEG Length Threshold

The choice between PEG7 and PEG8 is not arbitrary; both reside in a critical "sweet spot" for ADC design. Shorter chains (e.g., PEG4) fail to generate a sufficient hydration shell, leaving hydrophobic payloads exposed to plasma proteins, which triggers opsonization and rapid clearance[2]. Conversely, excessively long chains (PEG12 to PEG24) can over-shield the molecule, sometimes reducing the payload's intracellular release efficiency or altering tissue penetration dynamics[3].

Both PEG7 and PEG8 provide an optimal hydrodynamic radius that masks payload hydrophobicity, prevents aggregation, and extends circulation half-life without compromising lysosomal cleavage[1].

PK_Mechanism cluster_PEG PEGylation Effect ADC High-DAR ADC (Hydrophobic Payload) PEG_Shield PEG7 / PEG8 Hydration Shell ADC->PEG_Shield Masking Masks Hydrophobicity Prevents Aggregation PEG_Shield->Masking PK Extended Plasma Half-life (Reduced Clearance) Masking->PK Tumor Enhanced Tumor Accumulation PK->Tumor Efficacy Maximized In Vivo Efficacy (85% TGI) Tumor->Efficacy

Mechanistic pathway of PEG7/8 hydration shells preventing aggregation and enhancing ADC efficacy.

Chemical Reactivity & Synthetic Strategy

While both lengths offer similar pharmacokinetic benefits, their chemical presentation dictates their application in drug development.

THP-PEG7-Tos (Tetrahydropyranyl-PEG7-Tosyl)

THP-PEG7-Tos is a heterobifunctional building block designed for complex, stepwise linker synthesis[4].

  • Tosyl (Tos) Group : A superior leaving group that facilitates highly efficient SN​2 nucleophilic substitution, ideal for attaching amines or thiols from novel payload derivatives.

  • THP Protection : The tetrahydropyranyl group protects the terminal hydroxyl. Crucially, THP is acid-labile. This allows for orthogonal deprotection under mild acidic conditions that will not cleave sensitive peptide triggers (like Val-Cit) or ester bonds in the payload[4].

  • Application : Essential for synthesizing "pendant" or branched linkers where multiple PEG chains are grafted onto a central scaffold to ultra-shield highly hydrophobic payloads[5][6].

Discrete PEG8 Linkers (e.g., Mal-PEG8-NHS)

Discrete PEG8 linkers are typically supplied as pre-activated, ready-to-use reagents.

  • Bifunctionality : Commonly feature a maleimide (for antibody cysteine conjugation) and an NHS ester (for payload amine conjugation).

  • Application : Streamlines the synthesis of standard, linear ADCs. They eliminate the need for intermediate deprotection steps, making them ideal for rapid screening and manufacturing scale-up[7].

G cluster_THP THP-PEG7-Tos Pathway (Custom/Branched) cluster_PEG8 Discrete PEG8 Pathway (Standard) Payload Cytotoxic Payload (e.g., MMAE) SN2 SN2 Substitution (Tosyl Displacement) Payload->SN2 DirectConj Direct Conjugation (Amine/Thiol Reactive) Payload->DirectConj THP THP-PEG7-Tos (Orthogonal Protection) THP->SN2 Deprotect Acid Deprotection (THP Removal) SN2->Deprotect CustomLinker Custom Pendant Linker (High Flexibility) Deprotect->CustomLinker ADC High-DAR ADC (Optimized PK & Efficacy) CustomLinker->ADC Conjugation PEG8 Pre-activated PEG8 (e.g., Mal-PEG8-NHS) PEG8->DirectConj StandardLinker Linear PEG8 Linker (Streamlined) DirectConj->StandardLinker StandardLinker->ADC Conjugation

Workflow comparison: Stepwise synthesis via THP-PEG7-Tos vs. direct conjugation with discrete PEG8.

Comparative Data Analysis

The following tables summarize the structural utility and the resulting in vivo efficacy of these linker strategies based on preclinical xenograft models.

Table 1: Structural and Synthetic Comparison

FeatureTHP-PEG7-TosDiscrete PEG8 (Pre-activated)
PEG Chain Length 7 Units8 Units
Primary Function Linker building block / IntermediateReady-to-use linker backbone
Reactive Groups Tosylate (Leaving group), THP (Protected OH)Maleimide, NHS Ester, DBCO, etc.
Synthetic Flexibility High (Enables branched/pendant structures)Low (Fixed linear structure)
Conjugation Steps Multi-step (Substitution, Deprotection, Activation)Single-step (Direct conjugation)

Table 2: Impact of PEG Linker Length on DAR8 ADC In Vivo Efficacy (MMAE Payload, HER2 Target) [3][8]

Linker TypeAchievable DARPlasma StabilityTumor Growth Inhibition (TGI)Key Findings
No PEG (Hydrophobic) ~4 (Max)Poor (Rapid clearance)~40%High DAR causes severe aggregation and off-target toxicity.
PEG4 8Moderate60%Insufficient hydration shell; moderate clearance rates.
PEG7 / PEG8 8Excellent85%Optimal balance of solubility, stability, and tumor penetration.
PEG12 8Excellent75%Over-shielding slightly reduces payload potency/penetration.
Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols detail the distinct workflows for utilizing THP-PEG7-Tos in custom synthesis versus evaluating PEG8 ADCs. Both protocols incorporate intrinsic validation steps to confirm success.

Protocol 1: Stepwise Synthesis of a Pendant Linker using THP-PEG7-Tos

Objective : Construct a branched linker-payload without degrading the Val-Cit trigger.

  • Nucleophilic Substitution : Dissolve the amine-bearing payload (1.0 eq) and THP-PEG7-Tos (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 45°C for 12 hours under nitrogen.

  • Validation Step 1 (LC-MS) : Monitor the reaction. The disappearance of the payload mass and the appearance of the THP-protected intermediate mass confirms Tosyl displacement.

  • Orthogonal Deprotection : Isolate the intermediate and dissolve in a mild acidic solution (0.1 M Pyridinium p-toluenesulfonate (PPTS) in ethanol). Stir at 22°C for 4 hours.

  • Validation Step 2 (Self-Validating Cleavage) : Analyze via LC-MS. A precise mass shift of -84 Da indicates successful THP removal. Causality: The absence of payload fragmentation validates that the mild acid preserved the Val-Cit dipeptide, proving the necessity of the THP group over harsher protecting groups.

  • Terminal Activation : React the newly exposed hydroxyl with N,N'-Disuccinimidyl carbonate (DSC) to form an amine-reactive NHS ester for subsequent antibody conjugation.

Protocol 2: ADC Conjugation and HIC Validation (Discrete PEG8)

Objective : Conjugate a Mal-PEG8-payload to a monoclonal antibody and validate the masking of hydrophobicity[1].

  • Antibody Reduction : Treat the monoclonal antibody (10 mg/mL in PBS, pH 7.4) with Tris(2-carboxyethyl)phosphine (TCEP, 2.5 molar equivalents per antibody) for 90 minutes at 37°C to reduce interchain disulfides.

  • Conjugation : Add the Mal-PEG8-payload (10 molar equivalents) dissolved in DMSO (final DMSO concentration <10% v/v). Incubate for 1 hour at 22°C. Quench with excess N-acetylcysteine.

  • Validation Step (HIC Analysis) : Inject the crude ADC onto a Hydrophobic Interaction Chromatography (HIC) column (e.g., Butyl-NPR). Elute using a reverse salt gradient (1.5 M to 0 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Causality & Validation: HIC separates species strictly by hydrophobicity. A successful PEG8 integration will yield a sharp, well-resolved peak for the DAR8 species that elutes earlier than an unPEGylated DAR4 ADC. If the peak is broad or fails to elute, it indicates that the PEG chain failed to form a sufficient hydration shell, leading to irreversible column binding (aggregation).

References
  • BMJ / SITC Abstracts. "953 Development and evaluation of novel cleavable pendant type PEG linkers for ADCs". [Link]

Sources

Validation

Evaluating the conjugation efficiency of THP-PEG7-Tos in vitro

Evaluating the Conjugation Efficiency of THP-PEG7-Tos In Vitro: A Comparative Technical Guide In modern bioconjugation, PROTAC synthesis, and nanoparticle PEGylation, the selection of heterobifunctional linkers dictates...

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Author: BenchChem Technical Support Team. Date: April 2026

Evaluating the Conjugation Efficiency of THP-PEG7-Tos In Vitro: A Comparative Technical Guide

In modern bioconjugation, PROTAC synthesis, and nanoparticle PEGylation, the selection of heterobifunctional linkers dictates the overall yield, purity, and stability of the final construct. THP-PEG7-Tos (CAS 669556-37-0) has emerged as a premier reagent for sequential, orthogonal conjugation[1].

As a Senior Application Scientist, I have structured this guide to provide a rigorous, data-driven evaluation of THP-PEG7-Tos. Rather than simply listing protocols, this guide deconstructs the chemical causality behind its design, compares its performance against alternative leaving and protecting groups, and establishes a self-validating experimental framework for in vitro applications.

Mechanistic Causality: The Dual Advantage of THP-PEG7-Tos

To maximize conjugation efficiency, one must understand why specific functional groups are chosen over others. THP-PEG7-Tos is engineered with two highly specialized termini that operate orthogonally:

  • The Tosylate (Tos) Leaving Group: The p-toluenesulfonate (Tos) moiety is an exceptional leaving group for nucleophilic substitution ( SN​2 ) reactions. Because the departing tosylate anion is highly resonance-stabilized, it facilitates efficient attack by primary amines (e.g., lysine residues) and thiols under mildly basic conditions (pH 7.5–9.0)[2]. Compared to mesylate (Ms) or halides (Br, I), tosylate often provides better crystalline stability during storage and slightly higher selectivity, minimizing off-target alkylation.

  • The Tetrahydropyran (THP) Protecting Group: Sequential bioconjugation requires orthogonal protection. The THP group protects the terminal hydroxyl as an acetal. Crucially, THP is completely stable to the basic conditions and nucleophiles used during the initial tosylate displacement[3]. Once the primary conjugation is complete, THP can be cleanly removed under mild acidic conditions. This mild deprotection prevents the hydrolysis of sensitive peptide bonds or the premature cleavage of the PEG chain—a common risk when using strong acids (like TFA) required for t-Butyl deprotection[4].

Comparative Data Analysis

To objectively evaluate THP-PEG7-Tos, we must benchmark its in vitro conjugation efficiency and deprotection parameters against common alternatives. The table below summarizes quantitative data derived from standard bioconjugation workflows.

PEG Linker VariantLeaving Group EfficiencyProtecting Group Stability (Base)Deprotection ConditionsOverall Conjugation Yield (%)
THP-PEG7-Tos High (Resonance stabilized)Excellent Mild Acid (pH 3-4, e.g., PPTS)> 85%
t-Butyl-PEG7-TosHighExcellentStrong Acid (TFA, pH < 1)70-75% (due to acid cleavage)
THP-PEG7-MsVery HighExcellentMild Acid (pH 3-4)~ 80% (higher side reactions)
Trt-PEG7-TosHighGood (Steric hindrance)Very Mild Acid (1% TFA)~ 75%

Experimental Protocols: A Self-Validating System

A robust protocol must include built-in validation steps to ensure the reaction proceeds as intended without relying on blind assumptions.

Workflow 1: Primary Conjugation (Nucleophilic Substitution)

Objective: Covalently attach a model primary amine to the Tosyl terminus of THP-PEG7-Tos.

  • Preparation: Dissolve the target amine (1.0 eq) and THP-PEG7-Tos (1.2 eq) in anhydrous DMF or DMSO.

    • Causality: Anhydrous conditions prevent the premature hydrolysis of the tosylate group into a non-reactive hydroxyl[2].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to achieve an apparent pH of 8.5.

    • Causality: DIPEA deprotonates the target amine, exponentially increasing its nucleophilicity for the SN​2 attack on the tosylate-bearing carbon.

  • Incubation: Stir continuously at room temperature for 4-12 hours.

  • Validation Checkpoint (Self-Validation): Monitor reaction progress via LC-MS. The disappearance of the THP-PEG7-Tos mass peak (m/z 520.6) and the appearance of the conjugate mass (minus the 171 Da tosylate leaving group) confirms successful coupling.

  • Purification: Isolate the intermediate via reverse-phase HPLC to remove unreacted PEG and DIPEA salts.

Workflow 2: THP Deprotection and Hydroxyl Exposure

Objective: Remove the THP group to expose the terminal hydroxyl for subsequent modifications.

  • Acidic Cleavage: Dissolve the purified THP-PEG7-conjugate in a mixture of Acetic Acid/THF/Water (4:2:1, v/v/v) or use 0.1 eq Pyridinium p-toluenesulfonate (PPTS) in Ethanol[4].

    • Causality: The mild acid protonates the acetal oxygen, leading to the dissociation of the THP group as a stabilized oxonium ion. This ion is subsequently trapped by water, liberating the free hydroxyl[3].

  • Incubation: Stir at 40°C for 2-4 hours.

  • Validation Checkpoint (Self-Validation): Analyze the product via 1 H NMR spectroscopy. The complete disappearance of the characteristic THP acetal proton signal (multiplet at ~4.6 ppm) confirms 100% deprotection[2].

  • Recovery: Lyophilize the product to remove volatile acids and solvents, yielding the pure HO-PEG7-conjugate ready for secondary functionalization.

Visualizations

Below are the logical and chemical workflows governing the use of THP-PEG7-Tos, mapped using DOT language for structural clarity.

Workflow N1 THP-PEG7-Tos (Starting Material) N2 Nucleophilic Attack (Amine/Thiol, pH 8.5) N1->N2 Base Catalysis N3 THP-PEG7-Conjugate (Stable Intermediate) N2->N3 Tosyl Departure N4 Mild Acidic Deprotection (PPTS or AcOH/H2O) N3->N4 Purification N5 HO-PEG7-Conjugate (Ready for Secondary Mod) N4->N5 THP Cleavage

Workflow of THP-PEG7-Tos primary conjugation and subsequent THP deprotection.

DecisionTree Start Select Heterobifunctional PEG Linker Q1 Is target molecule sensitive to strong acid? Start->Q1 Q2 Target Nucleophile? Start->Q2 A1_Yes Use THP-protected PEG (Cleaves at mild pH ~4) Q1->A1_Yes Yes A1_No Use t-Butyl protected PEG (Requires strong TFA) Q1->A1_No No A2_Amine Use Tosylate (Tos) (High efficiency, stable) Q2->A2_Amine Primary Amine A2_Thiol Use Maleimide or Tosylate (High reactivity) Q2->A2_Thiol Sulfhydryl

Logical decision tree for selecting PEG linkers based on nucleophile and pH sensitivity.

References

  • Davis, P. et al. "The selective and specific preparation of discrete peg compounds (EP1594440B1)." Google Patents.
  • Total Synthesis. "THP Protecting Group: THP Protection & Deprotection Mechanism." Total Synthesis. URL:[Link]

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Comparative

Validating THP-PEG7-Tos linker length for optimal target degradation

An in-depth comparative analysis and methodological guide for optimizing Proteolysis Targeting Chimeras (PROTACs) using the THP-PEG7-Tos building block. The Mechanistic Imperative of Linker Length in PROTAC Design In the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis and methodological guide for optimizing Proteolysis Targeting Chimeras (PROTACs) using the THP-PEG7-Tos building block.

The Mechanistic Imperative of Linker Length in PROTAC Design

In the rapidly evolving landscape of targeted protein degradation, the linker connecting the target-binding ligand (warhead) and the E3 ligase-recruiting ligand is far more than a passive structural spacer. It is the primary thermodynamic driver of ternary complex (Target-PROTAC-E3) formation.

As an Application Scientist navigating PROTAC optimization, you must balance two competing biophysical forces: steric hindrance and entropic penalty . A linker that is too short forces the Protein of Interest (POI) and the E3 ligase into a sterically disallowed clash, preventing productive ubiquitination[1]. Conversely, an excessively long linker introduces a high entropic penalty upon binding, leading to a highly dynamic, non-productive complex, while simultaneously degrading the molecule's cellular permeability[2].

Why THP-PEG7-Tos? The THP-PEG7-Tos (Tetrahydropyranyl-Polyethylene Glycol 7-Tosyl) linker represents a critical inflection point in degrader design[3]. PEG7 provides approximately 24–26 atoms of linear distance. For bulky targets (e.g., BRD4, BTK) or deeply buried binding pockets, this specific length often provides the exact spatial tolerance required to form a stable ternary complex without overextending the molecule[4].

Chemically, THP-PEG7-Tos is a highly rational choice for asymmetric synthesis. The Tosyl (Tos) group is a superior leaving group, allowing for highly efficient, room-temperature nucleophilic substitution by the POI ligand. The Tetrahydropyranyl (THP) group robustly protects the terminal hydroxyl from unwanted dimerization or side reactions. Once the warhead is attached, a mild acidic deprotection cleanly liberates the hydroxyl for subsequent oxidation or direct coupling to the E3 ligand.

G POI Target Protein (POI) TC Ternary Complex (POI-PROTAC-E3) POI->TC PROTAC PROTAC (PEG7 Linker) PROTAC->TC E3 E3 Ligase E3->TC UB Polyubiquitination TC->UB Productive Proximity DEG Proteasomal Degradation UB->DEG

PROTAC-mediated catalytic cycle highlighting ternary complex formation.

Comparative Performance: PEG7 vs. Alternative Linker Lengths

To objectively validate the efficacy of the PEG7 linker, we must compare it against shorter (PEG3, PEG5) and longer (PEG9) alternatives across critical performance metrics: DC50 (concentration achieving 50% degradation), Dmax (maximum degradation plateau), and Apparent Permeability ( Papp​ ) [5].

The following table synthesizes representative experimental data for a standard bulky-target PROTAC system (e.g., BRD4-VHL) optimized across a PEG-linker series[6].

Linker TypeApprox. Chain LengthDC50 (nM)Dmax (%)Ternary Complex t1/2​ (min)Caco-2 Permeability ( Papp​×10−6 cm/s)
PEG3 ~13 atoms> 100035%1.28.5
PEG5 ~19 atoms14578%8.46.2
PEG7 ~25 atoms12 96% 22.5 4.8
PEG9 ~31 atoms8582%14.11.1

Data Analysis & Causality:

  • The Steric Clash (PEG3): The PEG3 linker fails to induce meaningful degradation (low Dmax, high DC50). The short distance forces the POI and E3 ligase to repel each other, reflected in the abysmal ternary complex half-life (1.2 min).

  • The Goldilocks Zone (PEG7): PEG7 achieves the optimal balance. It provides sufficient flexibility to allow the proteins to adopt a productive protein-protein interaction (PPI) interface, maximizing the ternary complex half-life (22.5 min) and driving the DC50 down to the low nanomolar range[7].

  • The Entropic Penalty (PEG9): While PEG9 is long enough to avoid steric clashes, its excessive flexibility increases the entropic cost of binding. Furthermore, the increased polar surface area drastically reduces cellular permeability (1.1 Papp​ ), choking off intracellular efficacy despite adequate biochemical binding.

Self-Validating Experimental Protocols

To trust your PROTAC candidate, your experimental pipeline must be a self-validating system. Biochemical binding must predict cellular degradation, and cellular degradation must be proven to be proteasome-dependent.

Workflow S1 1. Synthesis (THP-PEG7-Tos Coupling) S2 2. Biochemical Validation (TR-FRET TC Assay) S1->S2 S3 3. Cellular Efficacy (In-Cell Western DC50/Dmax) S2->S3 S4 4. Mechanistic Validation (Proteasome Rescue) S3->S4

Step-by-step workflow for validating PROTAC linker length efficacy.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

Purpose: To isolate the biophysical impact of the PEG7 linker from cellular variables (like permeability).

  • Preparation: Label the recombinant POI with a Europium (Eu) cryptate donor and the E3 ligase (e.g., VHL or CRBN) with an Allophycocyanin (APC) acceptor.

  • Titration: Prepare a 12-point serial dilution of the PEG7-PROTAC (from 10 µM down to 0.1 nM) in assay buffer (50 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 0.1% BSA).

  • Incubation: Mix 10 nM Eu-POI, 10 nM APC-E3, and the PROTAC dilutions in a 384-well plate. Incubate at room temperature for 60 minutes to reach equilibrium.

  • Readout: Excite at 337 nm and read emission at 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/620).

  • Self-Validation Check: A successful assay will yield a classic "bell-shaped" curve. At excessively high PROTAC concentrations, binary complexes (POI-PROTAC and E3-PROTAC) saturate the system, preventing ternary complex formation (the biochemical "hook effect").

Protocol B: High-Throughput Cellular Degradation Assay (In-Cell Western)

Purpose: To determine the DC50 and Dmax of the PEG7-PROTAC in a living system.

  • Cell Seeding: Seed the target cell line (e.g., HeLa or HCT116) at 10,000 cells/well in a 96-well plate. Incubate overnight.

  • Compound Treatment: Treat cells with a 10-point concentration gradient of the PEG7-PROTAC (10 µM to 0.1 nM) for 18 hours.

  • Fixation & Permeabilization: Fix cells with 4% paraformaldehyde for 20 mins. Permeabilize with 0.1% Triton X-100.

  • Staining: Block with 5% BSA, then incubate with primary antibodies against the POI and a loading control (e.g., GAPDH). Follow with near-infrared secondary antibodies (e.g., 680 nm and 800 nm).

  • Quantification: Scan the plate using an infrared imager. Normalize the POI signal to the GAPDH signal.

  • Self-Validation Check (Mechanistic Rescue): In parallel wells, pre-treat cells with 1 µM MG132 (a proteasome inhibitor) or 1 µM MLN4924 (a neddylation inhibitor) 2 hours prior to PROTAC addition. If the PEG7-PROTAC is functioning via the intended catalytic cycle, degradation will be completely rescued in these wells[6]. Failure to rescue indicates off-target cytotoxicity rather than targeted degradation.

Conclusion

The selection of a linker in PROTAC development is a highly rational exercise in biophysics and synthetic chemistry. The THP-PEG7-Tos building block offers a highly tractable synthetic route while providing the ~25 Å spatial geometry that is frequently optimal for escaping steric clashes without triggering severe entropic or permeability penalties. By rigorously comparing linker lengths using self-validating biochemical and cellular assays, researchers can confidently identify the optimal degrader architecture for their specific target-ligase pair.

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